4-Bromocyclohexanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCGWSBEIHGWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464683 | |
| Record name | 4-Bromocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22460-52-2 | |
| Record name | 4-Bromocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromocyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromocyclohexanone: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-bromocyclohexanone (CAS No. 22460-52-2). This versatile bifunctional molecule serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is a halogenated cyclic ketone.[1] Its structure, featuring a bromine atom at the 4-position of a cyclohexanone ring, imparts a unique combination of reactivity at both the carbonyl group and the carbon-bromine bond. The electron-withdrawing nature of the ketone functionality influences the reactivity of the bromine atom.[1]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citation(s) |
| Molecular Formula | C₆H₉BrO | [1] |
| Molecular Weight | 177.04 g/mol | [1] |
| CAS Number | 22460-52-2 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [3][4] |
| Boiling Point | 224.0 ± 33.0 °C at 760 mmHg 89-91 °C at 1.87 kPa | [1][3][4] |
| Water Solubility | 7.3 g/L (at 25 °C) | [5] |
| InChI Key | OMCGWSBEIHGWOH-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CC(=O)CCC1Br | [1] |
Spectral Characterization
While a publicly available, verified spectral database entry for this compound is not readily accessible, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The spectrum is expected to show complex multiplets in the range of 2.0-3.0 ppm for the protons alpha to the carbonyl and the bromine, and a multiplet around 4.5 ppm for the proton on the carbon bearing the bromine (CH-Br).
-
¹³C NMR: The spectrum should feature a characteristic signal for the carbonyl carbon (C=O) downfield, typically around 205-210 ppm. The carbon attached to the bromine (C-Br) would appear around 50-60 ppm, with the remaining methylene carbons of the ring appearing between 30-45 ppm.
-
Infrared (IR) Spectroscopy: The most prominent absorption would be a strong, sharp peak corresponding to the carbonyl (C=O) stretch, expected in the region of 1710-1720 cm⁻¹.[2] A peak for the C-Br stretch would be observed in the fingerprint region, typically around 500-600 cm⁻¹.
Synthesis of this compound
This compound is primarily synthesized through two main routes: the direct bromination of cyclohexanone or the oxidation of a 4-bromocyclohexanol precursor.
Figure 1: Overview of primary synthetic routes to this compound.
Experimental Protocol: Oxidation of 4-Bromocyclohexanol (Representative)
This protocol describes a general procedure for the Jones oxidation of a secondary alcohol to a ketone, which is applicable for the synthesis of this compound from 4-bromocyclohexanol.[3]
Disclaimer: This is a representative protocol and has not been optimized for 4-bromocyclohexanol specifically. All work should be conducted in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-Bromocyclohexanol
-
Acetone (reagent grade)
-
Jones Reagent (a solution of chromic trioxide in sulfuric acid)
-
Isopropyl alcohol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve the 4-bromocyclohexanol substrate in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add Jones Reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange/red to a persistent green/blue, indicating the consumption of the Cr(VI) oxidant.[3]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears completely and the green color of Cr(III) persists.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between diethyl ether and water.
-
Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation.[1]
Chemical Reactivity and Applications
This compound's bifunctional nature allows for a wide range of chemical transformations, making it a key building block for more complex molecules.
Reactivity at the Carbonyl Group
The ketone functionality can undergo standard carbonyl reactions, most notably reduction to the corresponding alcohol.
Figure 2: Workflow for the reduction of the ketone in this compound.
Experimental Protocol: Reduction with Sodium Borohydride (Representative)
This protocol is a general method for the reduction of a cyclohexanone derivative.
Materials:
-
This compound
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
3M Hydrochloric acid
-
Dichloromethane or Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in methanol or ethanol in a flask and cool the solution in an ice bath.
-
In small portions, carefully add sodium borohydride to the stirred solution. (Caution: Hydrogen gas is evolved).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.
-
Slowly add 3M HCl to quench the reaction and neutralize the mixture.
-
Extract the product with dichloromethane or diethyl ether (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain 4-bromocyclohexanol as a mixture of cis and trans isomers.
Reactivity at the C-Br Bond: Nucleophilic Substitution
The bromine atom at the C4 position is susceptible to displacement by a variety of nucleophiles, enabling the introduction of diverse functional groups. This Sₙ2 reaction is a cornerstone of its utility in synthesis.
Figure 3: General mechanism for Sₙ2 reaction at the C4 position.
Experimental Protocol: Synthesis of 4-Azidocyclohexanone (Representative)
This protocol is adapted from a general procedure for the synthesis of alkyl azides from alkyl bromides using sodium azide in a polar aprotic solvent.[1]
Disclaimer: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow all institutional safety procedures.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Diethyl ether
-
Water
-
Brine
Procedure:
-
Dissolve this compound in DMSO in a round-bottom flask.
-
Add sodium azide (1.5 equivalents) to the solution and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into a larger volume of cold water.
-
Extract the aqueous mixture with diethyl ether (3x volumes).
-
Combine the organic layers and wash thoroughly with water and then brine to remove the DMSO and residual salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-azidocyclohexanone.
-
Further purification can be achieved via column chromatography if necessary.
Applications in Drug Discovery
The cyclohexanone framework is a common motif in many biologically active molecules.[3] this compound serves as a starting material for synthesizing derivatives with potential therapeutic applications. For instance, it has been used in the synthesis of novel open-chained analogues of epibatidine, a potent analgesic, demonstrating its utility in generating compound libraries for screening.
Safety and Handling
This compound is classified as an irritant.
-
GHS Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautions: Handle in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid contact with skin, eyes, and inhalation of vapors.[1] Store in a cool, dry place away from incompatible materials.[1]
This guide provides a foundational understanding of this compound for chemical researchers. The combination of its accessible synthesis and dual reactivity ensures its continued importance as a versatile building block in modern organic chemistry.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. Synthesis of Bioactive Molecules IV review [soci.org]
- 5. The Reactions of Dmso with Arylaldehydes in the Presence of Sodium Hydride † | Semantic Scholar [semanticscholar.org]
Synthesis of 4-Bromocyclohexanone from Cyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-bromocyclohexanone from cyclohexanone, a key intermediate in organic synthesis. The primary and most established method for this conversion is the direct bromination of cyclohexanone, facilitated by a Lewis acid catalyst. This document provides a comprehensive overview of the reaction, including the underlying mechanism, a detailed experimental protocol, and a summary of relevant quantitative data.
Reaction Overview
The synthesis of this compound from cyclohexanone is typically achieved through an electrophilic alpha-substitution reaction. The process involves the use of elemental bromine (Br₂) as the brominating agent in the presence of a Lewis acid catalyst, such as aluminum bromide (AlBr₃) or iron (Fe).[1] The catalyst plays a crucial role in activating the bromine, making it a more potent electrophile.
The reaction mechanism proceeds through the formation of an enol or enolate intermediate from cyclohexanone. This is followed by an electrophilic attack of the bromine on the alpha-carbon of the enol, leading to the formation of this compound. Careful control of the reaction conditions is necessary to favor the formation of the desired mono-brominated product and to minimize the formation of poly-brominated byproducts.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. It is important to note that specific yields can vary depending on the purity of the reagents, the scale of the reaction, and the efficiency of the work-up and purification procedures.
| Parameter | Value | Reference |
| Reactants | ||
| Cyclohexanone (C₆H₁₀O) | 1.0 molar equivalent | |
| Bromine (Br₂) | 1.0 - 1.1 molar equivalents | |
| Aluminum Bromide (AlBr₃) | Catalytic amount (e.g., 0.05 molar equivalents) | [1] |
| Solvent | ||
| Dichloromethane (CH₂Cl₂) | Sufficient amount to dissolve reactants | |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | |
| Reaction Time | 1 - 3 hours | |
| Product Information | ||
| Product | This compound (C₆H₉BrO) | |
| Molecular Weight | 177.04 g/mol | [2] |
| Appearance | Liquid | [3] |
| Purity (typical) | >97% | [3] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from cyclohexanone.
Materials:
-
Cyclohexanone
-
Bromine
-
Anhydrous Aluminum Bromide
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone in anhydrous dichloromethane.
-
Catalyst Addition: Carefully add a catalytic amount of anhydrous aluminum bromide to the stirred solution.
-
Bromination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add saturated sodium bicarbonate solution to quench the reaction and neutralize any remaining acid. Be cautious as this may cause gas evolution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the pure product.
Visualizing the Synthesis and Workflow
To further clarify the process, the following diagrams illustrate the reaction pathway and the experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
4-Bromocyclohexanone CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromocyclohexanone (CAS No: 22460-52-2), a key intermediate in organic synthesis. The document details its chemical structure, physical and chemical properties, spectroscopic data, and safety and handling protocols. Furthermore, it outlines synthetic methodologies and explores its reactivity, particularly in nucleophilic substitution reactions. This guide is intended to be a critical resource for professionals in research, and drug development, offering foundational data and procedural insights to support their work with this versatile compound.
Chemical Identity and Molecular Structure
This compound is a halogenated cyclic ketone. The presence of both a ketone functional group and a bromine atom makes it a versatile reagent in various chemical transformations.
Molecular Structure:
The structure consists of a six-membered cyclohexane ring with a ketone group at position 1 and a bromine atom at position 4.
SMILES: O=C1CCC(Br)CC1[1] InChI Key: OMCGWSBEIHGWOH-UHFFFAOYSA-N[2][3]
| Identifier | Value | Reference |
| CAS Number | 22460-52-2 | [2][3][4] |
| Molecular Formula | C6H9BrO | [2][5] |
| Molecular Weight | 177.04 g/mol | [2][3] |
| IUPAC Name | 4-bromocyclohexan-1-one | [1][2] |
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Appearance | Colorless to yellow liquid | [1] |
| Purity | 95% - 98% | [1][4] |
| Solubility | Slightly soluble (7.3 g/L at 25°C) | [5] |
| Storage Temperature | 0-8 °C | [1] |
| Topological Polar Surface Area | 17.1 Ų | [5] |
| Complexity | 90.7 | [5] |
Spectroscopic Data: Gas chromatography-mass spectrometry (GC-MS) is used for definitive identification and purity assessment. Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity, and infrared (IR) spectroscopy is used to verify the presence of functional groups.[2]
Synthesis of this compound
The primary synthetic routes to this compound are outlined below. The bromination of cyclohexanone is a common laboratory and industrial method.
Experimental Protocol 1: Bromination of Cyclohexanone
This method involves the electrophilic substitution on the enol intermediate of cyclohexanone.
-
Reactants: Cyclohexanone, Bromine (Br2)
-
Catalyst: Lewis acids such as iron (Fe) or aluminum bromide (AlBr3)[2]
-
General Procedure: The reaction is typically carried out by treating cyclohexanone with bromine in the presence of a catalytic amount of a Lewis acid.[2] The reaction conditions must be carefully controlled to ensure selective bromination at the 4-position.[2] In an industrial setting, continuous flow reactors may be utilized to maintain precise control over the reaction, thereby enhancing both yield and purity.[2]
-
Purification: The crude product is often purified using distillation or recrystallization to achieve high purity.[2]
Experimental Protocol 2: Oxidation of 4-Bromocyclohexanol
This two-step synthesis starts from 4-bromocyclohexanol.
-
Reactants: 4-Bromocyclohexanol, Pyridinium chlorochromate (PCC)
-
Solvent: Anhydrous solvent such as dichloromethane
-
General Procedure: 4-bromocyclohexanol is dissolved in an anhydrous solvent and cooled (often to 0°C).[3] Pyridinium chlorochromate is then added, and the mixture is stirred.[3]
-
Workup: Upon completion, the reaction mixture is typically diluted with a solvent like ether, and the solid byproducts are removed by filtration. The resulting solution containing this compound is then worked up to isolate the pure product.[3]
Synthesis Workflow Diagram
Caption: Synthetic routes to this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by its two functional groups: the ketone and the bromine atom. The electron-withdrawing nature of the carbonyl group activates the bromine atom, making it a good leaving group in nucleophilic substitution and elimination reactions.[3]
Nucleophilic Substitution Reactions
The bromine atom can be readily displaced by a variety of nucleophiles.[3] These reactions can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions.[3]
-
Common Nucleophiles: Hydroxide (OH⁻), Amines (NH2⁻), Thiourea.
-
Products: These reactions lead to the formation of 4-substituted cyclohexanones, such as 4-hydroxycyclohexanone or 4-aminocyclohexanone.[2]
Reduction of the Carbonyl Group
The ketone functionality can be reduced to a hydroxyl group using standard reducing agents.
-
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
-
Solvents: Anhydrous ethers or tetrahydrofuran (THF).
-
Product: The primary product of this reaction is 4-bromocyclohexanol.[2]
Applications in Organic Synthesis
This compound is a valuable building block for the synthesis of more complex molecules.[2]
-
Pharmaceuticals: It serves as a starting material for the synthesis of various pharmaceutically active compounds.[2]
-
Cross-Coupling Reactions: It is used in nickel-catalyzed cross-coupling reactions for the preparation of alkylbenzenes.[2]
-
Functionalized Cyclohexanones: It is a precursor for a wide range of functionalized cyclohexanone derivatives.[2]
Logical Diagram of Reactivity
Caption: Reactivity of this compound.
Safety and Handling
Proper safety precautions must be observed when handling this compound.
Hazard Statements:
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[2]
-
Ventilation: Use only in a well-ventilated area.[2]
-
Handling: Avoid contact with skin and eyes. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2]
First Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water.
In all cases of exposure, consult a physician.
Conclusion
This compound is a fundamentally important reagent in organic chemistry with broad applications in the synthesis of pharmaceuticals and other complex organic molecules. Its dual functionality allows for a diverse range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its safe and effective use in a research and development setting.
References
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 22460-52-2 [smolecule.com]
- 3. This compound | 22460-52-2 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Formal nucleophilic substitution of bromocyclopropanes with amides en route to conformationally constrained β-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Bromocyclohexanone: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the expected spectroscopic data for 4-Bromocyclohexanone (CAS No. 22460-52-2), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural features and comparison with similar halogenated cyclohexanones.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 - 4.7 | m | 1H | H-4 (CH-Br) |
| ~2.8 - 3.0 | m | 2H | H-2a, H-6a (axial) |
| ~2.4 - 2.6 | m | 2H | H-2e, H-6e (equatorial) |
| ~2.2 - 2.4 | m | 2H | H-3a, H-5a (axial) |
| ~2.0 - 2.2 | m | 2H | H-3e, H-5e (equatorial) |
Note: The chemical shifts are approximate. The protons on the cyclohexanone ring are expected to show complex splitting patterns (m = multiplet) due to coupling with adjacent protons.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~208 - 212 | C=O (C-1) |
| ~50 - 55 | CH-Br (C-4) |
| ~40 - 45 | CH₂ (C-2, C-6) |
| ~35 - 40 | CH₂ (C-3, C-5) |
Note: The carbonyl carbon (C=O) is expected to have the largest chemical shift. The carbon bearing the bromine atom (CH-Br) will also be significantly downfield.
Predicted IR Data (Thin Film/KBr)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 2850 | Medium-Strong | C-H (sp³) stretching |
| ~1715 - 1725 | Strong | C=O (ketone) stretching[1] |
| ~1450 | Medium | CH₂ scissoring |
| ~550 - 650 | Medium-Strong | C-Br stretching |
Note: The most characteristic peak in the IR spectrum of this compound is the strong absorption of the carbonyl group (C=O) of the cyclohexanone ring.[1]
Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 176/178 | ~50 / ~50 | [M]⁺ (Molecular ion) |
| 97 | ~100 | [M - Br]⁺ |
| 69 | Moderate | [C₄H₅O]⁺ |
| 55 | Moderate | [C₄H₇]⁺ |
Note: A characteristic feature in the mass spectrum will be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 176 and 178, respectively. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 90° pulse angle with a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a 45° pulse angle with a relaxation delay of 2-5 seconds.
-
Collect 1024-4096 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound, particularly the ketone carbonyl group.
Methodology:
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a magnetic sector or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Scan a mass range of m/z 40-300.
-
The instrument will separate the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The relative intensities of the peaks provide information about the stability of the ions.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Conformational Landscape of 4-Bromocyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromocyclohexanone is a versatile building block in organic synthesis, finding application in the development of pharmaceuticals and other fine chemicals.[1] Its reactivity and the stereochemical outcome of its reactions are intrinsically linked to the conformational preferences of the cyclohexane ring. This technical guide provides an in-depth analysis of the conformational equilibrium of this compound, integrating theoretical principles with established experimental methodologies. While specific, rigorously determined quantitative data for this particular molecule is not extensively available in public literature, this guide leverages well-established principles of conformational analysis and data from analogous systems to provide a robust framework for understanding its behavior.
Introduction to Conformational Analysis of Substituted Cyclohexanes
The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. In a substituted cyclohexane, the substituent can occupy one of two positions: axial or equatorial. The relative stability of these two conformers is determined by steric and electronic interactions.
The primary destabilizing factor for an axial substituent is the presence of 1,3-diaxial interactions, which are steric clashes between the axial substituent and the axial hydrogens on the same side of the ring. The energy difference between the axial and equatorial conformers is known as the A-value.
The Conformational Equilibrium of this compound
In this compound, the cyclohexane ring exists in a dynamic equilibrium between two chair conformers: one with the bromine atom in an axial position and the other with the bromine in an equatorial position. The presence of the carbonyl group at the C1 position influences this equilibrium.
Caption: Conformational equilibrium of this compound.
Steric and Electronic Considerations
The conformational preference of the bromine atom is governed by a balance of steric and electronic effects.
-
Steric Effects: The bromine atom is subject to 1,3-diaxial interactions with the axial hydrogens at C2 and C6 when it is in the axial position. The A-value for a bromine atom on a cyclohexane ring is approximately 0.43-0.6 kcal/mol, indicating a preference for the equatorial position in cyclohexane itself.
-
Electronic Effects: The carbonyl group introduces a dipole moment into the ring. The interaction between the C-Br dipole and the C=O dipole can influence the conformational equilibrium. In the axial conformer, the dipoles are oriented in a way that can be stabilizing.
Solvent Effects
The polarity of the solvent can significantly impact the conformational equilibrium. In nonpolar solvents, intramolecular dipole-dipole interactions are more influential, which can stabilize the axial conformer. In polar solvents, the solvent molecules can solvate the dipoles, diminishing the intramolecular interactions and favoring the conformer with the larger steric bulk (bromine) in the less hindered equatorial position. It has been suggested that for this compound, the axial conformer is predominant in nonpolar solvents like carbon tetrachloride, while the equatorial conformer is favored in polar solvents such as DMSO.
Quantitative Conformational Analysis
Precise determination of the conformer populations and the energy difference between them relies on experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and is often complemented by computational chemistry.
NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the ratio of axial to equatorial conformers. The key parameters are the chemical shifts and, more importantly, the vicinal coupling constants (³J_HH).
-
Chemical Shifts: Axial protons are typically found at a higher field (lower ppm) than their equatorial counterparts due to anisotropic shielding effects.
-
Coupling Constants: The magnitude of the ³J_HH coupling constant is dependent on the dihedral angle between the two coupled protons, as described by the Karplus equation. This allows for the differentiation between axial-axial, axial-equatorial, and equatorial-equatorial couplings.
| Interaction | Typical Dihedral Angle | Typical ³J_HH (Hz) |
| Axial-Axial | ~180° | 8 - 13 |
| Axial-Equatorial | ~60° | 2 - 5 |
| Equatorial-Equatorial | ~60° | 2 - 5 |
By measuring the observed, time-averaged coupling constant (J_obs) for a specific proton, the mole fractions of the axial (x_ax) and equatorial (x_eq) conformers can be calculated using the following equation:
J_obs = x_ax * J_ax + x_eq * J_eq
Where J_ax and J_eq are the coupling constants for the pure axial and equatorial conformers, respectively. These values are often estimated from model compounds.
Once the mole fractions are known, the Gibbs free energy difference (ΔG°) between the conformers can be calculated using:
ΔG° = -RT * ln(K_eq)
Where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (x_eq / x_ax).
Computational Chemistry
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the two conformers and calculate their relative energies, dihedral angles, and theoretical NMR parameters. These calculations provide valuable insights that complement experimental data.
| Parameter | Axial Conformer (Calculated) | Equatorial Conformer (Calculated) |
| Relative Energy (kcal/mol) | Higher (in vacuum) | Lower (in vacuum) |
| C-C-C-Br Dihedral Angle | ~60° | ~180° |
| Key Dihedral Angles (H-C-C-H) | Varies | Varies |
Note: The values in this table are illustrative and would need to be determined through specific computational studies on this compound.
Experimental Protocols
NMR Spectroscopic Analysis
A detailed protocol for the conformational analysis of this compound using NMR would involve the following steps:
Caption: General workflow for NMR-based conformational analysis.
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆) at a known concentration.
-
Spectra Acquisition: Acquire high-resolution ¹H NMR spectra for each sample at a constant temperature. It may also be beneficial to acquire spectra at different temperatures to study the thermodynamics of the equilibrium.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phasing, and baseline correction.
-
Spectral Analysis: Carefully analyze the processed spectra to assign the signals to the respective protons in the molecule. Measure the chemical shifts and accurately determine the vicinal coupling constants for the proton at C4 and the protons at C3 and C5.
-
Calculation: Use the measured coupling constants and the equations described in section 3.1 to calculate the mole fractions of the axial and equatorial conformers in each solvent and subsequently determine the ΔG° for the equilibrium in each solvent.
Computational Modeling
A typical computational workflow would be:
Caption: General workflow for computational conformational analysis.
-
Structure Building: Construct 3D models of both the axial and equatorial chair conformers of this compound.
-
Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
NMR Parameter Calculation: Calculate the theoretical NMR chemical shifts and coupling constants for each conformer.
-
Solvation Modeling: Repeat the calculations using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvents on the conformational equilibrium.
Conclusion
The conformational equilibrium of this compound is a delicate balance of steric and electronic factors, which is further modulated by the solvent environment. While a definitive quantitative picture requires dedicated experimental and computational studies on this specific molecule, the principles and methodologies outlined in this guide provide a solid foundation for understanding and predicting its conformational behavior. A thorough grasp of these concepts is crucial for rationalizing the reactivity of this compound and for designing synthetic strategies that leverage its stereochemical properties in the development of new chemical entities.
References
Thermodynamic Stability of 4-Bromocyclohexanone Conformers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability of 4-bromocyclohexanone conformers. It delves into the principles of conformational analysis in substituted cyclohexanes, with a specific focus on the steric and electronic factors governing the equilibrium between the axial and equatorial conformers of this compound. This document outlines the key experimental and computational methodologies employed to elucidate the conformational preferences and provides a summary of available quantitative data. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages well-studied analogous compounds, particularly 2-halocyclohexanones, to illustrate the core concepts and analytical techniques.
Introduction to Conformational Analysis of Substituted Cyclohexanes
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, the substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The relative stability of these two conformers is determined by a combination of steric and electronic effects.
For monosubstituted cyclohexanes, the equatorial position is generally favored to avoid 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogens on the same side of the ring. The energy difference between the axial and equatorial conformers is known as the "A-value."
Conformational Equilibrium of this compound
In this compound, the cyclohexane ring exists in a dynamic equilibrium between two chair conformers: one with the bromine atom in an axial position and the other with the bromine in an equatorial position. The presence of the carbonyl group at the C1 position influences the electronic environment of the ring and, consequently, the conformational preference of the substituent at C4.
The stability of the axial and equatorial conformers is dictated by:
-
Steric Interactions: The equatorial conformer is generally favored to minimize steric hindrance between the bromine atom and the axial hydrogens at C2 and C6.
-
Dipole-Dipole Interactions: The carbon-bromine (C-Br) and carbon-oxygen (C=O) bonds both possess significant dipole moments. The relative orientation of these dipoles in the axial and equatorial conformers can influence their stability. In the equatorial conformer, the dipoles are roughly parallel, leading to a destabilizing interaction. In the axial conformer, the dipoles are further apart and oriented in a way that can be less unfavorable.
-
Solvent Effects: The conformational equilibrium is known to be solvent-dependent.[1] Polar solvents can stabilize the conformer with the larger overall dipole moment.
Quantitative Data
Table 1: Conformational Free Energy Difference (ΔG = G_eq - G_ax) for 2-Halocyclohexanones in Various Solvents (kcal/mol)
| Halogen | Vapor Phase | CCl4 | DMSO |
| F | +0.45 | - | - |
| Cl | +1.05 | - | -0.58 |
| Br | +1.50 | +0.6 | -0.5 |
| I | +1.90 | - | - |
Data adapted from studies on 2-halocyclohexanones. A positive value indicates the axial conformer is more stable.
Experimental Protocols
The determination of conformer populations and the energy barrier to interconversion is primarily achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: At room temperature, the chair-chair interconversion of cyclohexanes is rapid on the NMR timescale, resulting in a spectrum that is a weighted average of the spectra of the individual conformers. At low temperatures, this interconversion can be slowed or "frozen out," allowing for the observation of separate signals for the axial and equatorial conformers.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈).
-
Room Temperature Spectrum: A ¹H NMR spectrum is acquired at room temperature. The chemical shifts and coupling constants of the protons, particularly the proton at C4 (the methine proton), are recorded. The width of the C4 proton signal can give a qualitative indication of the conformational preference.
-
Variable Temperature (VT) NMR: The sample is cooled in the NMR probe to a temperature where the ring flip is slow on the NMR timescale. Spectra are recorded at several temperatures.
-
Data Analysis:
-
At low temperatures, the signals for the axial and equatorial conformers can be resolved and integrated to determine their relative populations.
-
The equilibrium constant (K_eq) is calculated from the ratio of the conformer concentrations.
-
The Gibbs free energy difference (ΔG) is then determined using the equation: ΔG = -RTln(K_eq).
-
The vicinal coupling constants (³J_HH) of the C4 proton to the adjacent C3 and C5 protons are particularly informative. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, which is different for the axial and equatorial conformers.
-
Infrared (IR) Spectroscopy
Principle: The vibrational frequencies of chemical bonds are sensitive to their environment. The C-Br and C=O stretching frequencies in this compound can differ slightly between the axial and equatorial conformers.
Methodology:
-
Sample Preparation: Solutions of this compound are prepared in solvents of varying polarity (e.g., hexane, CCl₄, CH₂Cl₂, CH₃CN).
-
Spectrum Acquisition: The IR spectrum of each solution is recorded, paying close attention to the carbonyl (C=O) stretching region (typically 1700-1750 cm⁻¹) and the C-Br stretching region (typically 500-700 cm⁻¹).
-
Data Analysis:
-
Deconvolution of the carbonyl band may reveal two overlapping peaks corresponding to the axial and equatorial conformers.
-
The relative areas of these peaks can be used to estimate the conformer populations.
-
By analyzing the change in the relative intensities of these bands with solvent polarity, the conformer with the larger dipole moment can be identified.
-
Computational Chemistry
Principle: Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies and properties of the different conformers.
Methodology:
-
Structure Optimization: The geometries of the axial and equatorial conformers of this compound are optimized using a chosen level of theory and basis set (e.g., B3LYP/6-31G*).
-
Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities.
-
Property Calculation: Other properties, such as dipole moments and vibrational frequencies, can also be calculated and compared with experimental data.
-
Solvent Modeling: The effect of the solvent can be modeled using implicit solvent models (e.g., the Polarizable Continuum Model - PCM).
Table 2: Theoretical Dipole Moments for 4-Substituted Cyclohexanones
| Substituent | Axial Conformer (Debye) | Equatorial Conformer (Debye) |
| F | ~2.7 | ~3.1 |
| Cl | ~2.7 | ~3.1 |
| Br | ~2.6 | ~3.0 |
Note: These are representative values from computational studies and can vary with the level of theory and basis set used. Specific calculated values for this compound were not found in the surveyed literature.
Conclusion
The thermodynamic stability of this compound conformers is governed by a delicate balance of steric and electronic effects, with the conformational equilibrium being sensitive to the solvent environment. While specific experimental data for this compound is not extensively reported, the principles of its conformational analysis are well-established. The combined application of experimental techniques, particularly variable-temperature NMR spectroscopy, and computational chemistry provides a powerful approach to characterizing the conformational landscape of this and related molecules. Such understanding is crucial for predicting the reactivity and biological activity of substituted cyclohexanones in various applications, including drug design and development.
References
4-Bromocyclohexanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-bromocyclohexanone, a key building block in organic synthesis. It covers the compound's history, discovery, and detailed physicochemical and spectroscopic properties. Furthermore, this guide presents comprehensive experimental protocols for its synthesis and explores its significant applications, particularly in the realm of drug discovery and development, exemplified by its role in the landmark synthesis of prostaglandins.
Introduction
This compound is a versatile bifunctional molecule featuring a ketone carbonyl group and a bromine atom on a cyclohexane ring. This unique combination of functional groups makes it a valuable intermediate in a wide array of chemical transformations. The presence of the ketone allows for nucleophilic additions and enolate chemistry, while the bromine atom serves as a good leaving group for nucleophilic substitution and as a handle for cross-coupling reactions. This guide aims to be a comprehensive resource for researchers utilizing this compound in their synthetic endeavors.
History and Discovery
While the precise first synthesis of this compound is not extensively documented in a single seminal publication, its emergence is rooted in the broader exploration of halogenated ketones in the mid-20th century. These compounds, including this compound, became instrumental as model substrates for investigating the mechanisms of α-halogenation and the conformational analysis of cyclohexane derivatives. The development of reliable methods for the selective bromination of cyclohexanone has been a key enabler of its availability and subsequent use in complex molecule synthesis.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its identification, purification, and handling. A summary of these properties is provided in the tables below.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 22460-52-2 | [1][2] |
| Molecular Formula | C₆H₉BrO | [1] |
| Molecular Weight | 177.04 g/mol | [1] |
| Appearance | Liquid | [3] |
| Boiling Point | 224.0 ± 33.0 °C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Solubility | Slightly soluble in water. | N/A |
| Melting Point | Not reported in common databases. | N/A |
Spectroscopic Data
| Spectroscopy | Characteristic Peaks/Signals | Source |
| ¹H NMR | Signals in the δ 1.8-3.0 ppm range for the methylene protons and a signal for the proton at the bromine-bearing carbon. | [4] |
| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 205-210 ppm; Carbon bearing the bromine (C-Br) around δ 50-60 ppm. | [4] |
| IR Spectroscopy | Strong C=O stretching vibration around 1715 cm⁻¹. | [5] |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 177/179 (due to bromine isotopes). Fragmentation can involve α-cleavage and loss of Br. | [1][5] |
Experimental Protocols
Two primary methods for the synthesis of this compound are the direct bromination of cyclohexanone and the oxidation of 4-bromocyclohexanol.
Synthesis via Bromination of Cyclohexanone
This method involves the electrophilic substitution of a proton on the cyclohexane ring with a bromine atom, typically in the presence of a Lewis acid catalyst.[1]
Procedure:
-
To a solution of cyclohexanone in a suitable solvent (e.g., carbon tetrachloride or acetic acid), add a catalytic amount of a Lewis acid such as iron (III) bromide (FeBr₃) or aluminum bromide (AlBr₃).
-
Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent to the reaction mixture with stirring, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears.
-
Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to yield this compound.
Synthesis via Oxidation of 4-Bromocyclohexanol
This method provides an alternative route, especially when 4-bromocyclohexanol is readily available.[4] Pyridinium chlorochromate (PCC) is a common oxidizing agent for this transformation.[6][7][8][9][10]
Procedure:
-
Suspend pyridinium chlorochromate (PCC) in a chlorinated solvent like dichloromethane (CH₂Cl₂).
-
To this suspension, add a solution of 4-bromocyclohexanol in dichloromethane dropwise with stirring at room temperature.
-
Stir the reaction mixture for a few hours until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Applications in Drug Development and Organic Synthesis
This compound is a valuable precursor in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and agrochemicals.[1]
Role in Prostaglandin Synthesis
A landmark application of a bromoketone intermediate, structurally related to this compound, is in the total synthesis of prostaglandins by E.J. Corey.[11][12][13][14][15] Prostaglandins are a class of physiologically active lipid compounds that have diverse hormone-like effects in animals and are used as drugs. In Corey's synthesis, a bicyclic bromoketone serves as a key intermediate. The bromine atom is crucial for introducing further functionality and constructing the complex prostaglandin skeleton. The ketone functionality is later reduced to the required hydroxyl group. This strategic use of a bromoketone highlights the importance of such building blocks in the synthesis of biologically active molecules.
Nickel-Catalyzed Cross-Coupling Reactions
This compound is an effective substrate in nickel-catalyzed cross-coupling reactions.[1] These reactions allow for the formation of carbon-carbon bonds, for instance, by coupling with Grignard reagents or organozinc compounds. This methodology is a powerful tool for the synthesis of substituted cyclohexanone derivatives, which are common motifs in medicinal chemistry.
Visualizations
Synthetic Workflows
Caption: Synthetic routes to this compound.
Key Reaction Pathway: Nucleophilic Substitution
Caption: General mechanism of nucleophilic substitution.
Role in Prostaglandin Synthesis Logic
Caption: Role of a bromoketone in prostaglandin synthesis.
References
- 1. Buy this compound | 22460-52-2 [smolecule.com]
- 2. This compound | 22460-52-2 [chemicalbook.com]
- 3. This compound | CAS#:22460-52-2 | Chemsrc [chemsrc.com]
- 4. This compound | 22460-52-2 | Benchchem [benchchem.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. Pyridinium Chlorochromate (PCC) [commonorganicchemistry.com]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total synthesis of prostaglandins E2 and F2-alpha (dl) via a tricarbocyclic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 14. synarchive.com [synarchive.com]
- 15. researchgate.net [researchgate.net]
Physical properties of 4-Bromocyclohexanone (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the key physical properties of 4-Bromocyclohexanone (CAS No: 22460-52-2), specifically its melting and boiling points. This document is intended to serve as a practical resource, offering both established data and detailed experimental protocols for verification and further research.
Core Physical Properties
This compound is a halogenated cyclic ketone with the molecular formula C₆H₉BrO. Its physical state and behavior under varying temperatures are critical parameters for its application in chemical synthesis and drug development. While the boiling point is well-documented under various pressures, the precise melting point is not consistently reported in publicly available literature, indicating it may be a liquid at or near room temperature.
Data Presentation
The following table summarizes the available quantitative data for the boiling point of this compound.
| Physical Property | Value | Conditions |
| Boiling Point | 224.0 ± 33.0 °C | At 760 mmHg (Standard Pressure)[1] |
| 95-100 °C | At 5 Torr | |
| 89-91 °C | At 1.87 kPa |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory protocols for measuring the melting and boiling points of a substance like this compound.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which a solid compound melts. A sharp melting point (typically a range of 0.5-1.0 °C) is indicative of a pure substance.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound (ensure it is dry and crystalline)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: If the sample consists of large crystals, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
Capillary Tube Packing: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.
-
Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to compact the sample at the bottom. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating run can be performed to get a rough estimate. Heat the sample at a rate of 10-20 °C per minute and note the temperature at which it melts.
-
Accurate Measurement: For an accurate reading, allow the apparatus to cool to at least 20 °C below the estimated melting point. Begin heating at a slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: Record two temperatures:
-
The temperature at which the first droplet of liquid appears.
-
The temperature at which the entire sample has completely liquefied. This range is the melting point of the substance.
-
Boiling Point Determination (Thiele Tube Method)
This microscale method is suitable for determining the boiling point of small quantities of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Apparatus and Materials:
-
Thiele tube filled with mineral oil
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or wire to attach the test tube to the thermometer
-
Heating source (Bunsen burner or hot plate)
-
Liquid sample of this compound
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.
-
Capillary Inversion: Place the capillary tube into the test tube with its open end down.
-
Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the rubber band is well above the oil level to prevent it from softening and breaking. The sample should be positioned in the main body of the tube.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame or hot plate. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.
-
Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The exact moment the bubbling stops and the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. Record the temperature at this instant; this is the boiling point.
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.
References
In-Depth Technical Guide: Health and Safety for Handling 4-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 4-Bromocyclohexanone (CAS No. 22460-52-2). The following sections detail the known hazards, exposure controls, and emergency procedures to ensure the safe utilization of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this chemical are related to its irritant properties and potential for causing allergic reactions.
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Respiratory or Skin Sensitization | 1 |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |
| Acute Toxicity, Oral | 4 |
Table 2: Hazard Statements and Precautionary Statements
| Code | Statement |
| Hazard Statements | |
| H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1][2] |
| H317 | May cause an allergic skin reaction.[2] |
| H319 | Causes serious eye irritation.[1][2] |
| H335 | May cause respiratory irritation.[1][2] |
| Precautionary Statements | |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P272 | Contaminated work clothing should not be allowed out of the workplace. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₉BrO |
| Molecular Weight | 177.04 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 95-100 °C (5 Torr) |
| Solubility | Slightly soluble in water (7.3 g/L at 25 °C)[3] |
Experimental Protocols: Safe Handling and Emergency Procedures
General Handling Protocol
Objective: To outline the necessary steps for safely handling this compound in a laboratory environment to minimize exposure risk.
Materials:
-
This compound
-
Appropriate solvent(s)
-
Laboratory glassware
-
Fume hood
-
Personal Protective Equipment (PPE):
-
Nitrile or neoprene gloves
-
Chemical safety goggles
-
Face shield (recommended)
-
Lab coat
-
-
Chemical spill kit
-
Waste disposal containers
Procedure:
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations.
-
Don all required PPE before entering the designated handling area.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Prepare all necessary glassware and reagents within the fume hood.
-
-
Handling:
-
Dispense the required amount of this compound carefully, avoiding splashing or aerosol generation.
-
Keep the container tightly closed when not in use.
-
Perform all reactions and manipulations within the fume hood.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
The storage container should be clearly labeled with the chemical name and all appropriate GHS hazard pictograms.
-
-
Waste Disposal:
-
Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous waste.
-
-
Decontamination:
-
Thoroughly clean all glassware and work surfaces after use.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Visualizations
GHS Hazard Communication Pathway
The following diagram illustrates the logical flow from the inherent hazardous properties of this compound to the communication of these hazards through the GHS framework.
Caption: GHS Hazard Communication Pathway for this compound.
Safe Handling Experimental Workflow
This diagram outlines the standard operating procedure for the safe handling of this compound in a research setting.
References
Methodological & Application
Application Note: Synthesis of 4-Bromocyclohexanone via Oxidation of 4-Bromocyclohexanol
Abstract
This application note provides detailed protocols for the synthesis of 4-bromocyclohexanone, a valuable building block in organic synthesis, through the oxidation of 4-bromocyclohexanol.[1] Two effective methods are presented: a green chemistry approach using sodium hypochlorite (household bleach) and a classic method employing pyridinium chlorochromate (PCC). These protocols are designed for researchers in synthetic chemistry and drug development, offering a comparative overview of a modern, environmentally benign method and a traditional, high-yield alternative.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its bifunctional nature, featuring a reactive ketone and a bromine atom, allows for a wide range of subsequent chemical modifications. The oxidation of the corresponding secondary alcohol, 4-bromocyclohexanol, is a direct and common route to this ketone.[2]
This document outlines two distinct protocols for this transformation:
-
Protocol A: Green Oxidation using Sodium Hypochlorite (NaOCl). This method utilizes common household bleach in the presence of acetic acid to generate the active oxidant, hypochlorous acid, in situ.[2][3] It is presented as the primary protocol due to its reduced toxicity, environmental friendliness, and cost-effectiveness.[3][4]
-
Protocol B: Classic Oxidation using Pyridinium Chlorochromate (PCC). This protocol uses a well-established chromium(VI) reagent known for its mild and selective oxidation of secondary alcohols to ketones.[5][6][7] While reliable, PCC is a toxic and carcinogenic substance requiring stringent safety measures.[5][8]
These protocols provide researchers with options to suit different laboratory constraints, safety standards, and environmental goals.
Reaction Scheme
The overall transformation is the oxidation of a secondary alcohol to a ketone, as shown below:
Protocol A: Green Oxidation with Sodium Hypochlorite
This protocol is adapted from established green chemistry procedures for the oxidation of secondary alcohols.[3][4][9]
Materials and Equipment
-
Chemicals:
-
4-Bromocyclohexanol
-
Sodium hypochlorite (~8.25% aqueous solution, household bleach)
-
Glacial acetic acid
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
-
Experimental Workflow Diagram
Caption: Workflow for the green oxidation of 4-bromocyclohexanol using NaOCl.
Detailed Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromocyclohexanol (e.g., 5.0 g) in a mixture of dichloromethane (50 mL) and glacial acetic acid (5 mL).
-
Cooling: Cool the flask in an ice bath to 0-5°C with vigorous stirring.
-
Addition of Oxidant: Add sodium hypochlorite solution (~8.25%, ~30 mL) dropwise via a separatory funnel over 30-40 minutes, ensuring the internal temperature does not exceed 10°C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the excess oxidant by adding saturated sodium bisulfite solution dropwise until a potassium iodide-starch paper test is negative (no dark color appears).[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation if necessary.[4]
Protocol B: Classic Oxidation with Pyridinium Chlorochromate (PCC)
This protocol uses a classic chromium-based reagent and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment
-
Chemicals:
-
4-Bromocyclohexanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, with drying tube)
-
Sintered glass funnel or Büchner funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Experimental Workflow Diagram
References
Application Notes and Protocols: 4-Bromocyclohexanone as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromocyclohexanone is a valuable and versatile intermediate in organic synthesis, serving as a key building block for a variety of molecular scaffolds. Its bifunctional nature, possessing both a reactive ketone and a displaceable bromide, allows for a diverse range of chemical transformations. These include ring contraction via Favorskii rearrangement, nucleophilic substitution to introduce a variety of functional groups, and as a precursor for the synthesis of complex heterocyclic systems such as spirocycles. This document provides detailed application notes and experimental protocols for key transformations of this compound, highlighting its utility in the synthesis of potentially bioactive molecules.
Introduction
The cyclohexanone scaffold is a prevalent motif in numerous natural products and pharmaceutical agents. Functionalization of this core structure is a common strategy in medicinal chemistry to modulate pharmacological properties. This compound offers a strategic entry point for such modifications. The electron-withdrawing effect of the carbonyl group activates the C4 position, making the bromine atom a good leaving group for nucleophilic substitution reactions. Furthermore, the α-halo ketone functionality enables classic rearrangements, providing access to different ring systems. This versatility makes this compound an important intermediate for the synthesis of novel compounds for drug discovery and materials science.[1]
Key Applications and Synthetic Protocols
Favorskii Rearrangement: Synthesis of Cyclopentanecarboxylic Acid Derivatives
The Favorskii rearrangement of α-halo ketones is a powerful method for ring contraction.[2][3] In the case of this compound, treatment with a base leads to the formation of a bicyclo[3.1.0]hexan-2-one intermediate, which is then opened by a nucleophile to yield a cyclopentanecarboxylic acid derivative.[1][2] This reaction provides an efficient route to functionalized cyclopentanes, which are important structural motifs in various biologically active molecules.
Experimental Protocol: Synthesis of Cyclopentanecarboxylic Acid
This protocol describes the Favorskii rearrangement of this compound to yield cyclopentanecarboxylic acid.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
A solution of sodium hydroxide (e.g., 2.5 equivalents in water) is prepared in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.
-
This compound (1.0 equivalent) is added portion-wise to the cooled NaOH solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
The reaction mixture is cooled to room temperature and then acidified with concentrated HCl until the pH is ~1-2.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude cyclopentanecarboxylic acid.
-
The crude product can be purified by distillation or recrystallization.
-
Quantitative Data Summary
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 177.04 | - | - |
| Sodium Hydroxide | 2.5 | 40.00 | - | - |
| Product | ||||
| Cyclopentanecarboxylic Acid | - | 114.14 | - | - |
| Typical Yield: | ~70-80% |
Note: The exact amounts and reaction conditions should be optimized based on the specific scale of the reaction.
Logical Workflow for Favorskii Rearrangement
Caption: Favorskii rearrangement of this compound.
Nucleophilic Substitution: Synthesis of 4-Azidocyclohexanone
The bromine atom at the C4 position of this compound is susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of various functional groups, including azides, amines, ethers, and thioethers. The resulting 4-substituted cyclohexanones are valuable precursors for the synthesis of pharmaceuticals and other fine chemicals. The azide functional group, in particular, is a versatile handle for further transformations, such as reduction to an amine or participation in "click" chemistry.[4]
Experimental Protocol: Synthesis of 4-Azidocyclohexanone
This protocol details the synthesis of 4-azidocyclohexanone via nucleophilic substitution of this compound with sodium azide.
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.
-
Add sodium azide (e.g., 1.5 equivalents) to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-azidocyclohexanone.
-
The product can be purified by column chromatography on silica gel.
-
Quantitative Data Summary
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 177.04 | - | - |
| Sodium Azide | 1.5 | 65.01 | - | - |
| Product | ||||
| 4-Azidocyclohexanone | - | 139.15 | - | - |
| Typical Yield: | >90% |
Note: The exact amounts and reaction conditions should be optimized based on the specific scale of the reaction.
Experimental Workflow for Nucleophilic Substitution
Caption: Workflow for the synthesis of 4-azidocyclohexanone.
Synthesis of Spirocyclic Compounds: Precursor to Spiro-Oxazolidines
Proposed Synthetic Pathway to Spiro-Oxazolidines
A potential route to spiro-oxazolidines from this compound would involve an initial nucleophilic substitution to introduce a protected amine, followed by reduction of the ketone, deprotection, and finally cyclization. A more direct, albeit hypothetical, approach could involve the reaction of 4-aminocyclohexanol (derivable from this compound) with an appropriate carbonyl compound to form the oxazolidine ring in a single step.
Signaling Pathway Relationship (Hypothetical)
References
- 1. Buy this compound | 22460-52-2 [smolecule.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mechanism and Protocol for the Favorskii Rearrangement of α-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Favorskii rearrangement is a powerful and well-established reaction in organic synthesis, primarily involving the base-catalyzed rearrangement of α-halo ketones to form carboxylic acid derivatives.[1][2] A significant application of this reaction is the ring contraction of cyclic α-halo ketones, providing an efficient route to smaller carbocyclic systems.[3] For instance, a six-membered ring like cyclohexanone can be converted into a five-membered cyclopentane ring system.[3] This rearrangement proceeds through a highly strained cyclopropanone intermediate.[4][5]
This document provides a detailed overview of the mechanism, experimental protocols, and quantitative data for the Favorskii rearrangement.
Note on Substrate: The canonical Favorskii rearrangement requires the halogen to be on a carbon atom alpha (α) to the carbonyl group. The title "4-Bromocyclohexanone" refers to a gamma (γ) halo-ketone, which does not undergo the standard Favorskii rearrangement. This protocol will therefore focus on the reaction of 2-Bromocyclohexanone , the correct substrate for the described ring contraction to a cyclopentanecarboxylate derivative.
Reaction Mechanism
The widely accepted mechanism for the Favorskii rearrangement of 2-bromocyclohexanone involves several key steps, starting with the formation of an enolate and proceeding through a bicyclic cyclopropanone intermediate.[1][3] The reaction is typically carried out with a base such as sodium methoxide (NaOMe) in methanol (MeOH) to yield the corresponding methyl ester.[1]
Step-by-Step Mechanism:
-
Enolate Formation: A strong base, such as a methoxide ion (MeO⁻), abstracts an acidic α'-proton from the carbon on the side of the ketone away from the bromine atom (C6).[4] This deprotonation results in the formation of a resonance-stabilized enolate ion.[3]
-
Intramolecular Cyclization: The enolate undergoes an intramolecular nucleophilic attack on the carbon atom bearing the bromine (C2). This SN2-type displacement of the bromide ion forms a strained bicyclo[4.1.0]heptan-2-one intermediate (a cyclopropanone).[6]
-
Nucleophilic Attack: The methoxide nucleophile attacks the electrophilic carbonyl carbon of the cyclopropanone intermediate. This opens the carbonyl π-bond and forms a tetrahedral intermediate.[4]
-
Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the cleavage of one of the internal C-C bonds of the former cyclopropane ring to relieve ring strain. This cleavage occurs to form the more stable carbanion.[3]
-
Protonation: The resulting carbanion is rapidly protonated by the solvent (methanol) to yield the final, stable ring-contracted product, methyl cyclopentanecarboxylate.
Mechanism Workflow
Caption: Mechanism of the Favorskii rearrangement of 2-Bromocyclohexanone.
Quantitative Data Summary
The efficiency of the Favorskii rearrangement can be influenced by factors such as the choice of base, solvent, and reaction temperature. Below is a summary of typical reaction parameters for the ring contraction of an α-halocyclohexanone.
| Parameter | Value / Condition | Notes |
| Substrate | 2-Bromocyclohexanone | Halogen can also be Chlorine or Iodine.[6] |
| Base / Nucleophile | Sodium Methoxide (NaOMe) | Alkoxides yield esters; hydroxides yield carboxylic acids.[1] |
| Solvent | Methanol (MeOH) / Diethyl Ether (Et₂O) | Anhydrous conditions are preferred. |
| Temperature | 55 °C | The reaction is often heated to ensure completion.[6] |
| Reaction Time | 4 hours | Monitored by TLC until starting material is consumed.[6] |
| Typical Yield | 78% | Reported for a similar substrate under these conditions.[6] |
Experimental Protocol
This protocol describes the synthesis of methyl cyclopentanecarboxylate from 2-bromocyclohexanone via the Favorskii rearrangement.[6][7]
Materials and Equipment:
-
2-Bromocyclohexanone
-
Sodium metal (Na)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (Saturated aqueous NaCl)
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and heat plate/oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Silica gel for flash chromatography
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), carefully add sodium metal (2.2 equivalents) to anhydrous methanol. Stir the mixture at 0 °C until all the sodium has reacted to form a fresh solution of sodium methoxide.
-
Reaction Setup: In a separate flask, dissolve 2-bromocyclohexanone (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation of Reaction: Transfer the solution of 2-bromocyclohexanone to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry will form.
-
Reaction Progression: Allow the reaction mixture to warm to ambient temperature. Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the mixture vigorously for 4 hours.
-
Workup and Quenching: After 4 hours, cool the reaction mixture to ambient temperature and then further cool to 0 °C in an ice/water bath. Dilute the mixture with diethyl ether. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel flash chromatography to afford the final product, methyl cyclopentanecarboxylate.[6] The structure can be confirmed by NMR and IR spectroscopy.[7]
Applications in Research and Development
The Favorskii rearrangement is a valuable tool in synthetic chemistry with several key applications:
-
Synthesis of Strained Ring Systems: The reaction is famously used in the synthesis of complex and highly strained molecules, such as cubane.[1]
-
Natural Product Synthesis: Ring contraction is a key step in the synthesis of various natural products and alkaloids where a five-membered ring is a core structural motif.[4]
-
Access to Functionalized Cyclopentanes: The reaction provides a reliable method for synthesizing functionalized cyclopentane derivatives, which are common scaffolds in medicinal chemistry and drug development.
References
Application of 4-Bromocyclohexanone in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromocyclohexanone is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its cyclohexane scaffold is a common motif in a variety of biologically active compounds, and the presence of both a ketone and a bromine atom at the 4-position allows for a wide range of chemical transformations. The ketone functionality can undergo reactions such as nucleophilic addition, reduction, and condensation, while the bromine atom is susceptible to nucleophilic substitution and cross-coupling reactions. This dual reactivity makes this compound an attractive starting material for the synthesis of diverse molecular architectures with potential therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antimicrobial agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant compounds.
Key Applications and Synthetic Strategies
This compound is a key intermediate for the synthesis of various classes of bioactive molecules. The primary synthetic strategies involve:
-
Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and azides, to introduce diverse functional groups at the 4-position of the cyclohexanone ring.
-
Suzuki Cross-Coupling: The carbon-bromine bond can participate in palladium-catalyzed Suzuki cross-coupling reactions with aryl or heteroaryl boronic acids to form 4-aryl or 4-heteroaryl cyclohexanone derivatives.
-
Spirocyclization: The ketone functionality can be utilized in reactions to form spirocyclic systems, which are of great interest in drug discovery due to their rigid, three-dimensional structures.
These strategies have been successfully employed to synthesize compounds targeting a range of biological pathways.
Application Example 1: Synthesis of 4-(Pyrazol-1-yl)cyclohexanone Derivatives as Potential Anticancer Agents
This section details the synthesis and biological evaluation of 4-(pyrazol-1-yl)cyclohexanone derivatives, which have shown promise as anticancer agents. The core synthetic strategy involves a nucleophilic substitution reaction between this compound and a substituted pyrazole.
Signaling Pathway and Mechanism of Action
While the precise mechanism of action for many novel anticancer compounds is a subject of ongoing research, pyrazole-containing compounds have been shown to inhibit various signaling pathways implicated in cancer progression. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many types of cancer, leading to uncontrolled cell growth, proliferation, and survival. Inhibition of this pathway can induce apoptosis (programmed cell death) in cancer cells.
Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazole derivatives.
Experimental Workflow
The synthesis of 4-(pyrazol-1-yl)cyclohexanone derivatives from this compound follows a straightforward workflow.
Figure 2. General workflow for the synthesis and biological evaluation of 4-(pyrazol-1-yl)cyclohexanone derivatives.
Experimental Protocol: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one
Materials:
-
This compound
-
4-Bromo-1H-pyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv) in anhydrous DMF (20 mL) under a nitrogen atmosphere at 0 °C, a solution of 4-bromo-1H-pyrazole (1.47 g, 10.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL) is added dropwise.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A solution of this compound (1.95 g, 11.0 mmol, 1.1 equiv) in anhydrous DMF (10 mL) is then added dropwise at 0 °C.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of water (50 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-one as a white solid.
Quantitative Data
The synthesized 4-(pyrazol-1-yl)cyclohexanone derivatives were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines using the MTT assay. The results are summarized in the table below.
| Compound ID | R Group on Pyrazole | Cancer Cell Line | IC₅₀ (µM) |
| PZ-1 | H | MCF-7 (Breast) | 15.2 |
| PZ-1 | H | HCT116 (Colon) | 21.5 |
| PZ-2 | 4-Br | MCF-7 (Breast) | 8.7 |
| PZ-2 | 4-Br | HCT116 (Colon) | 12.3 |
| PZ-3 | 4-NO₂ | MCF-7 (Breast) | 5.1 |
| PZ-3 | 4-NO₂ | HCT116 (Colon) | 7.8 |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 0.98 |
| Doxorubicin | (Reference Drug) | HCT116 (Colon) | 1.2 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Application Example 2: Synthesis of 4-Arylcyclohexanones via Suzuki Coupling for Anti-inflammatory Applications
This section describes the synthesis of 4-arylcyclohexanones using a palladium-catalyzed Suzuki cross-coupling reaction. These compounds have been investigated for their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Signaling Pathway and Mechanism of Action
Inflammation is a complex biological response, and the production of prostaglandins plays a key role in this process. Prostaglandins are synthesized from arachidonic acid by the action of COX enzymes (COX-1 and COX-2). Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. The synthesized 4-arylcyclohexanones are designed to act as selective COX-2 inhibitors, which is desirable for reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibition.
Figure 3. Prostaglandin synthesis pathway and selective inhibition of COX-2 by 4-arylcyclohexanones.
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)cyclohexan-1-one
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A mixture of this compound (1.77 g, 10.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol, 1.2 equiv), palladium(II) acetate (0.045 g, 0.2 mmol, 2 mol%), and triphenylphosphine (0.105 g, 0.4 mmol, 4 mol%) is prepared in a round-bottom flask.
-
Toluene (40 mL), ethanol (10 mL), and a 2 M aqueous solution of potassium carbonate (10 mL) are added to the flask.
-
The reaction mixture is degassed with nitrogen for 15 minutes and then heated to reflux (approximately 90 °C) for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-(4-methoxyphenyl)cyclohexan-1-one as a white solid.
Quantitative Data
The synthesized 4-arylcyclohexanone derivatives were evaluated for their in vitro inhibitory activity against COX-1 and COX-2 enzymes.
| Compound ID | R Group on Aryl Ring | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| AC-1 | H | 25.4 | 1.8 | 14.1 |
| AC-2 | 4-OCH₃ | 32.1 | 0.9 | 35.7 |
| AC-3 | 4-F | 28.9 | 1.2 | 24.1 |
| Celecoxib | (Reference Drug) | >100 | 0.04 | >2500 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of a wide array of medicinally relevant compounds. The examples provided herein demonstrate its utility in accessing novel anticancer and anti-inflammatory agents through straightforward and efficient synthetic protocols. The ability to easily introduce diverse functionalities via nucleophilic substitution and cross-coupling reactions makes this compound a valuable tool for lead discovery and optimization in drug development programs. Further exploration of its reactivity will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Synthesis of Heterocyclic Compounds from 4-Bromocyclohexanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 4-bromocyclohexanone as a key starting material. The methodologies outlined herein are foundational for the development of novel chemical entities with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile bifunctional molecule, incorporating both a ketone and a secondary bromide. This unique structural feature allows it to serve as a valuable synthon in the construction of a variety of heterocyclic scaffolds. The electrophilic nature of the carbon bearing the bromine atom and the carbonyl carbon enables its participation in cyclization and multicomponent reactions, leading to the formation of diverse heterocyclic systems, including thiazoles, oxazoles, pyrimidines, and piperidines. These heterocyclic cores are prevalent in numerous biologically active compounds and approved pharmaceuticals.
Synthesis of Tetrahydrobenzothiazoles via Hantzsch Reaction
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[1][2][3][4][5] This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide-containing reagent, most commonly thiourea.
Reaction Pathway
The reaction proceeds through an initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom, followed by an intramolecular condensation between the ketone and the amino group of the thiourea intermediate, which upon dehydration yields the final 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole.
Caption: Hantzsch thiazole synthesis pathway.
Experimental Protocol
Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole
-
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.
-
Add thiourea to the solution and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole.
-
Quantitative Data
| Product | Reactants | Solvent | Temperature | Time (h) | Yield (%) |
| 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole | This compound, Thiourea | Ethanol | Reflux | 4-6 | 85-95 |
| Substituted Tetrahydrobenzothiazoles | This compound, Substituted Thioureas | Ethanol | Reflux | 6-12 | 70-90 |
Multicomponent Synthesis of Highly Substituted Piperidines
Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules in a single step, offering high atom economy and efficiency.[1][6][7] this compound can be employed in MCRs to generate highly substituted piperidine scaffolds, which are of significant interest in drug development.
Reaction Workflow
A typical MCR for piperidine synthesis involves the reaction of an amine, a β-ketoester, and an aldehyde or ketone. In this context, this compound can act as the ketone component, although its reactivity at the bromine-bearing carbon can lead to subsequent cyclizations and more complex structures. A plausible workflow involves the initial formation of an enamine from the β-ketoester and an amine, followed by a Michael addition to an α,β-unsaturated ketone (which can be formed in situ), and subsequent cyclization.
Caption: Multicomponent reaction for piperidine synthesis.
General Experimental Protocol
One-Pot Synthesis of a Substituted Piperidine Derivative
-
Materials:
-
This compound (1.0 eq)
-
Aromatic amine (e.g., aniline) (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
Solvent (e.g., ethanol or toluene)
-
-
Procedure:
-
To a solution of the aromatic amine and the β-ketoester in the chosen solvent, add the catalyst and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Potential Synthesis of Other Heterocycles
While less documented with specific protocols for this compound, the synthesis of other important heterocycles is conceptually feasible.
Oxazole Synthesis
Analogous to the Hantzsch thiazole synthesis, oxazoles can be prepared by reacting an α-haloketone with an amide. The reaction of this compound with a primary amide under basic conditions could potentially yield tetrahydrobenzo[d]oxazole derivatives.
Pyrimidine Synthesis
The condensation of a 1,3-dicarbonyl compound (or its equivalent) with urea or a urea derivative is a common method for pyrimidine synthesis. This compound, with its ketone functionality, could potentially react with ureas or guanidines in the presence of a suitable reagent to form tetrahydroquinazoline derivatives.[8][9][10]
Conclusion
This compound is a readily available and highly useful starting material for the synthesis of a range of heterocyclic compounds. The protocols and data presented here for the synthesis of tetrahydrobenzothiazoles provide a solid foundation for researchers. Furthermore, the exploration of multicomponent reactions and the synthesis of other heterocyclic systems, such as piperidines, oxazoles, and pyrimidines, from this versatile building block holds significant promise for the discovery of novel bioactive molecules. Further research is warranted to develop and optimize specific protocols for these latter transformations.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. firsthope.co.in [firsthope.co.in]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and discovery of 4-anilinoquinazoline-urea derivatives as dual TK inhibitors of EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 4-Bromocyclohexanone with Sodium Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between 4-bromocyclohexanone and sodium azide, yielding 4-azidocyclohexanone. This key intermediate is a versatile building block in medicinal chemistry and drug development, primarily due to the presence of the azide moiety, which allows for the facile introduction of nitrogen-containing functionalities and participation in bioorthogonal "click chemistry" reactions.
Introduction
The reaction of this compound with sodium azide is a nucleophilic substitution reaction that replaces the bromine atom with an azide group. The resulting product, 4-azidocyclohexanone, is a valuable synthetic intermediate. The electron-withdrawing nature of the carbonyl group in the cyclohexanone ring enhances the electrophilicity of the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack.[1]
The azide functional group is particularly useful in modern drug discovery. It can be readily reduced to a primary amine, providing a route to various amine derivatives.[2] More significantly, the azide group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] This reaction allows for the efficient and specific formation of stable triazole rings, which are important scaffolds in many biologically active compounds.
Reaction Mechanism and Signaling Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The azide ion (N₃⁻), a potent nucleophile, attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry at the reaction center. This concerted mechanism involves a transition state where the nucleophile is forming a bond and the leaving group (bromide ion) is simultaneously breaking its bond.
Below is a diagram illustrating the SN2 reaction mechanism.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Bromocyclohexanone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-bromocyclohexanone.
Troubleshooting Guide
Low yield or reaction failure during the synthesis of this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
Decision-Making Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low to no yield of this compound?
A1: The most frequent causes for low or no product formation are inactive reagents or catalyst, and suboptimal reaction temperatures. Bromine can degrade over time, and Lewis acid catalysts like aluminum bromide are sensitive to moisture. It is crucial to use fresh or properly stored reagents and ensure an anhydrous reaction environment. Additionally, the reaction temperature must be carefully controlled to facilitate the reaction without promoting side reactions.
Q2: My TLC plate shows multiple spots. What are the likely side products?
A2: The primary side product in the bromination of cyclohexanone is the 2-bromo isomer, which is often the thermodynamically favored product.[1] Other potential side products include di- and poly-brominated cyclohexanones, especially if an excess of the brominating agent is used.[1] The presence of these byproducts complicates purification.
Q3: How can I minimize the formation of the 2-bromocyclohexanone isomer?
A3: Achieving high regioselectivity for the 4-position can be challenging.[1] Using a mixed iron/aluminum bromide catalyst system can improve selectivity.[2] Additionally, precise control over reaction conditions such as temperature and slow, controlled addition of bromine are critical to favor the kinetic product, this compound.
Q4: My product appears dark or tarry. What could be the cause?
A4: A dark or tarry appearance often indicates decomposition or polymerization, which can be caused by excessive heat during the reaction or distillation. It is essential to purify this compound via distillation under reduced pressure to minimize thermal decomposition.[2]
Q5: What are the best practices for purifying crude this compound?
A5: The primary and most effective method for purification is fractional distillation under reduced pressure.[2] This technique separates the desired product from unreacted starting materials, catalysts, and lower-boiling side products.[2] For solid brominated compounds, recrystallization from an appropriate solvent system can also be an effective purification method.[2]
Q6: What are the key safety precautions when working with bromine and Lewis acid catalysts?
A6: Bromine is a highly corrosive and toxic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Lewis acid catalysts like aluminum bromide are water-sensitive and can react violently with moisture. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere.
Quantitative Data Summary
The choice of catalyst significantly impacts the yield and reaction time of this compound synthesis. The following table summarizes the performance of common catalyst systems.[2]
| Catalyst System | Temperature Range (°C) | Typical Yield (%) | Reaction Time (hours) | Advantages |
| Iron Bromide | 50-80 | 75-85 | 2-4 | High selectivity, cost-effective |
| Aluminum Bromide | 0-50 | 80-90 | 1-3 | Mild conditions, excellent yields |
| Mixed Fe/Al System | 25-60 | 85-95 | 1.5-2.5 | Enhanced reactivity, improved selectivity |
Experimental Protocols
Synthesis of this compound via Bromination of Cyclohexanone
This protocol describes a common lab-scale synthesis of this compound.
Materials:
-
Cyclohexanone
-
Bromine (Br₂)
-
Aluminum bromide (AlBr₃) or Iron(III) bromide (FeBr₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve cyclohexanone in anhydrous DCM in the flask and cool the solution to 0°C in an ice bath.
-
Add the Lewis acid catalyst (e.g., AlBr₃) to the cooled solution while stirring.
-
Slowly add a solution of bromine in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete (disappearance of the cyclohexanone spot on TLC), quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis and purification.
References
Removing 2-bromocyclohexanone impurity from 4-Bromocyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromocyclohexanone and encountering challenges with the common impurity, 2-bromocyclohexanone.
Troubleshooting Guide
Issue: My final product of this compound shows contamination with an isomer, likely 2-bromocyclohexanone.
Root Cause: The synthesis of this compound, typically through the bromination of cyclohexanone, can lead to the formation of the constitutional isomer 2-bromocyclohexanone as a significant byproduct.[1] The reaction conditions influence the regioselectivity of the bromination.
Solutions:
-
Fractional Distillation under Reduced Pressure: This is the most effective and recommended method for separating 2-bromocyclohexanone from this compound on a preparative scale. The two isomers exhibit a sufficient difference in their boiling points, especially under vacuum, to allow for efficient separation.
-
Silica Gel Column Chromatography: For smaller scale purifications or to achieve very high purity, column chromatography is a viable option.[2] The polarity difference between the two isomers allows for their separation on a silica gel stationary phase.
-
Recrystallization: If the this compound product is a solid or can be induced to crystallize, recrystallization can be an effective purification technique.[2] This method relies on the differential solubility of the desired product and the impurity in a selected solvent system.
Frequently Asked Questions (FAQs)
Q1: Why is 2-bromocyclohexanone a common impurity in the synthesis of this compound?
A1: During the bromination of cyclohexanone, the reaction can proceed via an enol or enolate intermediate. The formation of the kinetic enolate favors substitution at the alpha-carbon (position 2), leading to the formation of 2-bromocyclohexanone. The formation of the thermodynamic enolate can lead to substitution at the gamma-carbon (position 4), but the reaction often yields a mixture of isomers.
Q2: How can I confirm the presence and quantity of the 2-bromocyclohexanone impurity?
A2: Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying the two isomers based on their different retention times and mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the two isomers due to the different chemical environments of the protons and carbons in each molecule.
-
High-Performance Liquid Chromatography (HPLC): With an appropriate column and mobile phase, HPLC can also be used to separate and quantify the isomers.
Q3: What are the key physical properties to consider for separation?
A3: The most critical physical property for separation by distillation is the boiling point. The difference in boiling points between the two isomers, particularly under reduced pressure, is the basis for their separation by fractional distillation.
Data Presentation
Table 1: Physical Properties of Bromocyclohexanone Isomers
| Property | 2-Bromocyclohexanone | This compound |
| Molecular Formula | C₆H₉BrO | C₆H₉BrO |
| Molecular Weight | 177.04 g/mol [3] | 177.04 g/mol [4] |
| Boiling Point | 196-198 °C (at 760 mmHg)[5] | Not readily available |
| 89-90 °C (at 14 Torr)[6] | ||
| 70-72 °C (at 0.40 mmHg)[7] | ||
| Form | Liquid[7] | Liquid[8] |
Note: A specific boiling point for this compound at various pressures is not consistently reported in the literature, but distillation is a common purification method, indicating it is distillable.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To separate this compound from the 2-bromocyclohexanone impurity using fractional distillation under reduced pressure.
Materials:
-
Crude this compound containing the 2-bromo impurity
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flasks, and thermometer)
-
Vacuum pump
-
Heating mantle
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium.
-
Charging the Flask: Charge the distillation flask with the crude this compound mixture and add a few boiling chips. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of 10-20 Torr is a good starting point.
-
Heating: Begin heating the distillation flask gently with the heating mantle.
-
Fraction Collection: As the mixture heats, the vapor will rise through the fractionating column. The temperature at the top of the column should be monitored closely.
-
The first fraction to distill will be enriched in the lower-boiling point component, 2-bromocyclohexanone. Collect this fraction in a separate receiving flask.
-
As the distillation progresses, the temperature at the head of the column will plateau during the collection of the pure 2-bromocyclohexanone.
-
Once the majority of the 2-isomer has distilled, the temperature will rise again and then plateau at the boiling point of this compound. Change the receiving flask to collect the purified this compound.
-
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the collected fractions using GC-MS or NMR to confirm the purity of the this compound.
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. This compound | 22460-52-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 22460-52-2 [smolecule.com]
- 3. Buy 2-Bromocyclohexanone | 822-85-5 [smolecule.com]
- 4. 4-Bromocyclohexan-1-one | C6H9BrO | CID 11401088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 2-BROMO-CYCLOHEXANONE CAS#: 822-85-5 [m.chemicalbook.com]
- 7. 2-Bromocyclohexanone - CAS-Number 822-85-5 - Order from Chemodex [chemodex.com]
- 8. cymitquimica.com [cymitquimica.com]
Common side products in the bromination of cyclohexanone
Welcome to the technical support center for the bromination of cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure. Below you will find frequently asked questions, detailed experimental protocols, and guidance on identifying and minimizing common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the bromination of cyclohexanone?
A1: The most frequently encountered side products in the bromination of cyclohexanone are over-brominated species and a rearrangement product. Specifically, these include:
-
Dibrominated cyclohexanones: The primary side products are various isomers of dibromocyclohexanone. These can include 2,2-dibromocyclohexanone, cis-2,6-dibromocyclohexanone, and trans-2,6-dibromocyclohexanone. The formation of these products is favored by the use of more than one equivalent of bromine.
-
Favorskii Rearrangement Product: When the bromination is carried out in the presence of a base, or if the resulting α-bromoketone is treated with a base during workup, a Favorskii rearrangement can occur. This leads to a ring contraction, yielding cyclopentanecarboxylic acid or its derivatives (e.g., esters or amides, depending on the nucleophile present).
Q2: I am observing a significant amount of dibrominated products in my reaction mixture. How can I minimize their formation?
A2: The formation of dibrominated side products is a common issue, often arising from the reaction of the desired 2-bromocyclohexanone with additional bromine. To minimize dibromination, consider the following strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the reaction. Use of a slight excess of cyclohexanone relative to bromine can help ensure that the bromine is consumed before it can react with the monobrominated product.
-
Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture with efficient stirring. This maintains a low concentration of bromine in the flask at any given time, favoring monobromination.
-
Reaction Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to control the reaction rate and improve selectivity.
-
Acid Catalyst: Performing the reaction under acidic conditions (e.g., in acetic acid or with an acid catalyst like HBr) can promote the formation of the enol, which then reacts with bromine. This can offer better control over monobromination compared to base-catalyzed conditions, which can promote the formation of the more reactive enolate and may lead to faster over-bromination.
Q3: My product seems to have undergone a rearrangement, and I've isolated a cyclopentane derivative. What causes this and how can I prevent it?
A3: The isolation of a cyclopentane derivative is indicative of a Favorskii rearrangement. This reaction is characteristic of α-haloketones in the presence of a base. The likely cause is the exposure of your 2-bromocyclohexanone product to basic conditions during the reaction or workup.
To prevent the Favorskii rearrangement:
-
Avoid Basic Conditions: If possible, conduct the bromination under acidic or neutral conditions.
-
Careful Workup: During the workup, avoid using strong bases to neutralize any acid. If a wash with a weak base (e.g., sodium bicarbonate solution) is necessary, perform it quickly and at a low temperature to minimize the contact time between the 2-bromocyclohexanone and the base.
-
Non-basic Brominating Agents: Consider using a brominating agent that does not generate a basic environment, such as N-bromosuccinimide (NBS) under appropriate conditions.
Q4: How can I monitor the progress of my reaction and identify the products being formed?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material (cyclohexanone). However, distinguishing between the monobrominated and dibrominated products by TLC can be challenging due to similar polarities.
For product identification, the following techniques are highly recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the components of your reaction mixture and obtaining their mass spectra. The molecular ion peaks will clearly distinguish between cyclohexanone (98 g/mol ), 2-bromocyclohexanone (176/178 g/mol , due to bromine isotopes), and dibromocyclohexanones (254/256/258 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the products. The chemical shifts and coupling patterns of the protons and carbons alpha to the carbonyl and the bromine atom(s) will be diagnostic for each isomer.
Troubleshooting Guide
The following table summarizes common issues, their probable causes, and suggested solutions.
| Issue | Probable Cause(s) | Suggested Solutions |
| Low yield of 2-bromocyclohexanone | - Incomplete reaction. - Formation of multiple side products. - Loss of product during workup (e.g., due to volatility or decomposition). | - Increase reaction time or temperature slightly, while monitoring for side product formation. - Implement strategies to minimize side products (see below). - Ensure efficient extraction and handle the product with care, as 2-bromocyclohexanone can be lachrymatory and unstable. |
| High percentage of dibrominated products | - Excess bromine used. - Bromine added too quickly. - Reaction temperature is too high. | - Use 1.0 equivalent or a slight deficiency of bromine. - Add bromine dropwise over an extended period. - Maintain a low reaction temperature (e.g., 0-5 °C). |
| Presence of Favorskii rearrangement product | - Basic reaction or workup conditions. | - Use acidic or neutral conditions for the bromination. - If a basic wash is necessary, use a weak base (e.g., cold, dilute NaHCO3) and minimize contact time. |
| Reaction does not go to completion | - Insufficient bromine. - Low reaction temperature or short reaction time. | - Ensure accurate stoichiometry. - Allow the reaction to stir for a longer period or warm slightly while monitoring by TLC or GC. |
Experimental Protocol: Selective Monobromination of Cyclohexanone
This protocol is designed to favor the formation of 2-bromocyclohexanone while minimizing common side products.
Materials:
-
Cyclohexanone
-
Bromine
-
Glacial Acetic Acid
-
Dichloromethane (or another suitable solvent)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Prepare a solution of bromine (1.0 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred cyclohexanone solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the red-brown color of bromine has faded. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, cold saturated sodium thiosulfate solution (to quench any remaining bromine), cold saturated sodium bicarbonate solution, and finally with brine. Caution: Perform the bicarbonate wash carefully to avoid excessive pressure buildup from CO2 evolution and to minimize the risk of Favorskii rearrangement.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 2-bromocyclohexanone.
-
The product can be further purified by vacuum distillation if necessary.
Reaction Pathways and Side Reactions
The following diagram illustrates the reaction pathways leading to the desired product and the major side products.
Caption: Reaction scheme for the bromination of cyclohexanone.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and analysis of 2-bromocyclohexanone.
Navigating the Challenges of 4-Bromocyclohexanone Grignard Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. However, its application to substrates bearing both a halide and a carbonyl group, such as 4-bromocyclohexanone, presents significant challenges that can lead to low yields and a complex mixture of byproducts. This technical support center provides troubleshooting guides and frequently asked questions to address common issues encountered during this specific Grignard reaction, empowering researchers to optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my direct Grignard reaction with this compound failing or resulting in a low yield?
A direct Grignard reaction is highly likely to fail due to the inherent reactivity of the Grignard reagent as both a strong nucleophile and a strong base. The Grignard reagent formed from this compound can react with the ketone carbonyl group of another this compound molecule, leading to self-condensation and polymerization, significantly reducing the yield of the desired product.
Q2: What is the recommended approach for performing a Grignard reaction with this compound?
To circumvent the issue of self-condensation, a three-step protection strategy is the most effective approach:
-
Protection of the Ketone: The ketone group of this compound is first protected as a ketal (specifically, a cyclic acetal), which is unreactive towards Grignard reagents.
-
Grignard Reaction: The Grignard reagent is then formed from the protected this compound and reacted with the desired electrophile.
-
Deprotection: The ketal protecting group is removed by acidic hydrolysis to regenerate the ketone functionality in the final product.
Q3: What are the common side reactions to be aware of even when using a protection strategy?
Even with a protection strategy, side reactions can occur, leading to reduced yields. These include:
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a dimer.
-
Incomplete Reaction: Failure to drive any of the three steps to completion will result in a mixture of starting materials, intermediates, and the final product, complicating purification.
-
Hydrolysis of the Grignard Reagent: Grignard reagents are extremely sensitive to moisture. Any residual water in the glassware, solvents, or reagents will quench the Grignard reagent, reducing its effective concentration.
Troubleshooting Guide
Low Yield in the Ketal Protection Step
| Potential Cause | Troubleshooting Recommendation |
| Incomplete water removal | Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Ensure all glassware is rigorously dried before use. |
| Insufficient catalyst | Ensure an adequate amount of acid catalyst (e.g., p-toluenesulfonic acid) is used. |
| Equilibrium not shifted | Use a large excess of the diol (e.g., ethylene glycol) to drive the equilibrium towards ketal formation. |
Failure to Form the Grignard Reagent
| Potential Cause | Troubleshooting Recommendation |
| Inactive Magnesium Surface | Activate the magnesium turnings prior to the reaction. This can be achieved by crushing the turnings to expose a fresh surface, or by using activating agents like a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Presence of Moisture | Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF) and ensure all other reagents are dry. |
| Reaction Initiation Failure | Gentle heating or sonication can help initiate the reaction. A small amount of pre-formed Grignard reagent from a previous successful batch can also be used as an initiator. |
Low Yield in the Grignard Reaction Step
| Potential Cause | Troubleshooting Recommendation |
| Incorrect Stoichiometry | Accurately determine the concentration of the Grignard reagent via titration before adding the electrophile. |
| Low Reactivity of Electrophile | For less reactive electrophiles, consider using a more polar solvent like THF or increasing the reaction temperature. |
| Side Reactions | Add the electrophile slowly to the Grignard solution at a low temperature (e.g., 0 °C) to minimize side reactions like Wurtz coupling. |
Incomplete Deprotection or Product Degradation
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Acid or Water | Ensure a sufficient concentration of aqueous acid (e.g., HCl, H2SO4) is used to hydrolyze the ketal. |
| Reaction Time Too Short | Monitor the reaction by TLC to ensure complete deprotection. Gentle heating may be required. |
| Product Instability in Acid | If the final product is acid-sensitive, use milder deprotection conditions or neutralize the reaction mixture promptly upon completion. |
Experimental Protocols
Step 1: Protection of this compound as a Ketal (8-bromo-1,4-dioxaspiro[4.5]decane)
-
Methodology: A mixture of this compound, a slight excess of ethylene glycol (e.g., 1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene is refluxed using a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, washed with a basic solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst, and the organic layer is dried and concentrated. The product is purified by distillation or chromatography. A study on the ketalization of a similar ketone, ethyl acetoacetate, reported a yield of 53.1%, which can serve as a benchmark.[1]
Step 2: Grignard Reaction of 8-bromo-1,4-dioxaspiro[4.5]decane
-
Methodology: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in anhydrous diethyl ether or THF. A small amount of an activating agent (e.g., a crystal of iodine) can be added. A solution of 8-bromo-1,4-dioxaspiro[4.5]decane in the same anhydrous solvent is added dropwise to initiate the reaction. Once the Grignard reagent formation is complete (disappearance of magnesium, color change), the solution is cooled, and the desired electrophile is added dropwise. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, dried, and concentrated to give the crude product.
Step 3: Deprotection of the Ketal
-
Methodology: The crude product from the Grignard reaction is dissolved in a mixture of a water-miscible solvent (e.g., acetone or THF) and aqueous acid (e.g., 1-3 M HCl). The mixture is stirred at room temperature or gently heated until the deprotection is complete (monitored by TLC). The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate), and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the final product is purified by chromatography or crystallization.
Visualizing the Workflow and Logic
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: Troubleshooting flowchart for low-yield Grignard reactions.
Caption: Recommended three-step synthetic pathway.
References
Stability of 4-Bromocyclohexanone under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of 4-bromocyclohexanone under various experimental conditions.
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield in Reactions Under Basic Conditions
Symptoms:
-
Formation of multiple unexpected peaks in GC-MS or LC-MS analysis.
-
Lower than expected yield of the desired product.
-
Observation of elimination or substitution products.
Possible Causes:
-
Hydrolysis of the Ketone: While the ketone functional group is generally stable, prolonged exposure to strong basic conditions can lead to undesired reactions.
-
Nucleophilic Substitution: The bromide at the C4 position can be displaced by hydroxide ions or other nucleophiles present in the reaction mixture, leading to the formation of 4-hydroxycyclohexanone or other substitution products.
-
Elimination Reaction: Strong bases can induce an elimination reaction (E2), leading to the formation of cyclohexenone derivatives.
Troubleshooting Steps:
-
Control Reaction Temperature: Keep the reaction temperature as low as possible to minimize side reactions.
-
Optimize Base Strength and Concentration: Use the mildest base necessary to achieve the desired transformation. A weaker base or a lower concentration may reduce the rate of undesired substitution and elimination reactions.
-
Limit Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further degradation of the product.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is sensitive to air.
Issue 2: Degradation of this compound During Workup or Purification Under Acidic Conditions
Symptoms:
-
Discoloration of the product.
-
Presence of impurities in NMR or other analytical techniques after purification.
-
Low recovery after chromatographic purification.
Possible Causes:
-
Acid-Catalyzed Reactions: The ketone functionality can be susceptible to acid-catalyzed reactions, such as enolization, which can lead to side products. While this compound is a γ-haloketone and does not undergo the Favorskii rearrangement typical of α-haloketones, acidic conditions can still promote other reactions.[1]
-
Hydrolysis: Prolonged contact with aqueous acid can potentially lead to hydrolysis, although this is generally less of a concern than with esters or acetals.
Troubleshooting Steps:
-
Neutralize Promptly: After an acidic workup, neutralize the organic layer promptly with a mild base like saturated sodium bicarbonate solution.
-
Avoid Strong Acids: If possible, use milder acidic conditions for your reaction or workup.
-
Minimize Exposure Time: Reduce the time the compound is in contact with acidic conditions.
-
Purification Method: Consider alternative purification methods that do not involve acidic conditions, such as distillation or recrystallization from a neutral solvent system.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous acidic solutions?
A1: this compound is generally more stable in acidic than in basic aqueous solutions. However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation. The primary concern is the potential for acid-catalyzed reactions involving the ketone functional group. For routine handling and reactions, maintaining a pH between 3 and 6 is advisable.
Q2: What are the expected degradation products of this compound under basic conditions?
A2: Under basic conditions, this compound is susceptible to two main degradation pathways:
-
Nucleophilic Substitution: The bromide can be displaced by a hydroxide ion to form 4-hydroxycyclohexanone.
-
Elimination: A base can promote an elimination reaction to yield cyclohex-3-en-1-one. The predominant pathway will depend on the specific reaction conditions, including the strength and concentration of the base, the solvent, and the temperature.
Q3: Can this compound undergo the Favorskii rearrangement?
A3: No, this compound is a γ-haloketone, meaning the bromine atom is on the gamma carbon relative to the carbonyl group. The Favorskii rearrangement is a characteristic reaction of α-haloketones and will not occur with this compound.[1]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[2] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from moisture and air.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, this compound is a potential irritant. It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Quantitative Data Summary
Currently, there is limited specific quantitative data available in the public domain regarding the degradation kinetics of this compound. The following table provides a qualitative summary of its expected stability based on general chemical principles and data from analogous compounds.
| Condition | Reagent/pH | Temperature | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl | Room Temp | Moderately Stable | Minor hydrolysis products |
| 1 M HCl | Elevated Temp | Potential Degradation | Complex mixture of byproducts | |
| Basic | 0.1 M NaOH | Room Temp | Unstable | 4-Hydroxycyclohexanone, Cyclohex-3-en-1-one |
| 1 M NaOH | Elevated Temp | Highly Unstable | Significant formation of substitution and elimination products |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under acidic and basic stress conditions. Researchers should adapt this protocol to their specific analytical capabilities.
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions
-
HPLC system with a suitable C18 column
-
pH meter
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH.
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
4. Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solutions at room temperature.
-
Withdraw aliquots at shorter time intervals due to expected faster degradation (e.g., 0, 0.5, 1, 2, 4 hours).
-
Neutralize the aliquots with an equivalent amount of HCl.
-
Dilute the samples with the mobile phase for HPLC analysis.
5. Analysis:
-
Analyze the samples by HPLC.
-
Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
-
Quantify the percentage of degradation over time.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
Technical Support Center: Monitoring 4-Bromocyclohexanone Reactions by TLC
Welcome to the technical support center for monitoring 4-bromocyclohexanone reactions using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical Rf value for this compound?
A1: The retention factor (Rf) of this compound is dependent on the solvent system used. In a common mobile phase like 20-30% ethyl acetate in hexane, you can expect an Rf value in the range of 0.5-0.7. The ketone is less polar than its corresponding alcohol product, and will therefore travel further up the TLC plate.
Q2: How will I know if my reaction is complete?
A2: Your reaction is likely complete when the spot corresponding to the starting material, this compound, has completely disappeared from the TLC plate, and a new spot, corresponding to the more polar product (e.g., 4-bromocyclohexanol), has appeared and its intensity is no longer increasing. It is crucial to run a co-spot (a lane with both the reaction mixture and the starting material) to accurately identify the starting material spot.
Q3: What is the best way to visualize this compound and its products on a TLC plate?
A3: this compound and its common alcohol products are often not visible under UV light as they may lack a strong chromophore. Therefore, a chemical stain is necessary for visualization. Stains like p-anisaldehyde are excellent for detecting ketones and alcohols, often giving distinct colors for different functional groups.[1][2] Another highly specific stain for ketones is 2,4-dinitrophenylhydrazine (2,4-DNP), which reacts to form yellow-to-orange spots.[3][4]
Q4: My spots are streaking. What should I do?
A4: Streaking on a TLC plate can be caused by several factors. The most common reason is overloading the sample on the plate. Try diluting your sample and spotting a smaller amount. Streaking can also occur if the compound is highly polar or acidic/basic. Adding a small amount of a modifier to your developing solvent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue.
Q5: The Rf values are too high (spots are too close to the solvent front). How can I fix this?
A5: If the Rf values are too high, your mobile phase is too polar. To decrease the Rf, you need to use a less polar solvent system. For an ethyl acetate/hexane system, this means decreasing the proportion of ethyl acetate. For example, if you are using 30% ethyl acetate, try switching to 20% or 15% ethyl acetate in hexane.
Q6: The Rf values are too low (spots are too close to the baseline). What is the solution?
A6: If the Rf values are too low, your mobile phase is not polar enough to move the compounds up the plate. You should increase the polarity of the solvent system. In an ethyl acetate/hexane system, this involves increasing the percentage of ethyl acetate. For instance, if you are using 10% ethyl acetate, try increasing it to 20% or 30%.
Troubleshooting Guide
This guide addresses specific issues you may encounter when monitoring this compound reactions by TLC.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Spots Visible After Staining | 1. Sample is too dilute. 2. The chosen stain is not appropriate for the compounds. 3. The plate was not heated sufficiently after staining (for some stains). | 1. Concentrate your sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications. 2. Use a more general stain like p-anisaldehyde or a specific stain for ketones like 2,4-DNP. 3. Ensure you are heating the plate on a hot plate or with a heat gun until the spots appear (for stains that require heating). |
| Uneven Solvent Front | 1. The TLC plate is touching the side of the developing chamber. 2. The bottom of the TLC plate is not level in the solvent. 3. The developing chamber is not saturated with solvent vapor. | 1. Reposition the plate so it is not in contact with the chamber walls. 2. Ensure the plate is placed flat on the bottom of the chamber. 3. Place a piece of filter paper in the chamber, saturate it with the eluent, and allow the chamber to sit for 5-10 minutes before running the plate. |
| Spots are a Crescent or "C" Shape | The TLC plate was gouged by the spotter during application. | Apply the sample gently to the plate without breaking the silica surface. |
| Reactant and Product Spots are Not Well Separated | The polarity of the solvent system is not optimal for separation. | Systematically vary the composition of your mobile phase. For an ethyl acetate/hexane system, try changing the ratio in 5% increments (e.g., 15%, 20%, 25% ethyl acetate) to find the optimal separation. |
Data Presentation
Expected Rf Values for a Typical Reaction (Reduction of this compound)
The following table provides approximate Rf values for this compound and its reduction product, 4-bromocyclohexanol, in a common TLC solvent system. Note that actual Rf values can vary depending on the specific conditions (e.g., temperature, plate manufacturer, chamber saturation).
| Compound | Structure | Mobile Phase (Ethyl Acetate/Hexane) | Approximate Rf Value |
| This compound | C₆H₉BrO | 20% Ethyl Acetate / 80% Hexane | 0.5 - 0.6 |
| 4-Bromocyclohexanol | C₆H₁₁BrO | 20% Ethyl Acetate / 80% Hexane | 0.2 - 0.3 |
Experimental Protocols
Detailed Methodology for Monitoring the Reduction of this compound by TLC
This protocol outlines the steps for monitoring the reduction of this compound to 4-bromocyclohexanol using sodium borohydride as an example.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile Phase: 20% Ethyl Acetate in Hexane (v/v)
-
Visualization Stain: p-Anisaldehyde or 2,4-DNP stain
-
Heat gun or hot plate
-
Reaction mixture at various time points (e.g., t=0, 15 min, 30 min, 60 min)
-
Standard solution of this compound in a suitable solvent (e.g., ethyl acetate)
Procedure:
-
Prepare the Developing Chamber: Pour the 20% ethyl acetate/hexane mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber with the lid and let it sit for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors.
-
Prepare the TLC Plate: With a pencil, gently draw a light line across a TLC plate about 1 cm from the bottom. This is your origin line. Mark three small, evenly spaced ticks on this line for spotting. Label them 'S' (Standard), 'C' (Co-spot), and 'R' (Reaction).
-
Spot the TLC Plate:
-
'S' Lane: Using a capillary tube, apply a small spot of the this compound standard solution onto the 'S' tick.
-
'R' Lane: Using a new capillary tube, apply a small spot of the reaction mixture (taken at a specific time point) onto the 'R' tick.
-
'C' Lane: Apply a spot of the standard solution on the 'C' tick, and then carefully apply a spot of the reaction mixture directly on top of the standard spot.
-
-
Develop the TLC Plate: Carefully place the spotted TLC plate into the prepared developing chamber. Ensure the solvent level is below the origin line. Close the lid and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the TLC Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Staining:
-
p-Anisaldehyde Stain: Quickly dip the dried plate into the p-anisaldehyde staining solution, remove it, and wipe the excess stain from the back of the plate with a paper towel. Gently heat the plate with a heat gun or on a hot plate until colored spots appear.[1]
-
2,4-DNP Stain: Dip the plate into the 2,4-DNP solution. Ketones and aldehydes will appear as yellow to orange spots, often without heating.[3][4]
-
-
-
Analyze the Results:
-
Circle the spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the reaction lane ('R') to the standard ('S') and co-spot ('C') lanes to identify the starting material and product spots. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the progress of the reaction.
-
Preparation of Visualization Stains
-
p-Anisaldehyde Stain Recipe: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. This stain should be stored wrapped in aluminum foil in a refrigerator.[2]
-
2,4-Dinitrophenylhydrazine (2,4-DNP) Stain Recipe: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid and 80 mL of water, then add 200 mL of 95% ethanol.[3]
Visualizations
Caption: A troubleshooting workflow for common TLC issues.
References
Technical Support Center: Synthesis of 4-Bromocyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory-scale synthesis and scale-up of 4-Bromocyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method is the direct bromination of cyclohexanone using elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron (Fe) or aluminum bromide (AlBr₃)[1][2]. The reaction proceeds through an enol intermediate, which undergoes electrophilic attack by bromine.
Q2: What is the primary challenge in the synthesis of this compound via direct bromination?
A2: The main challenge is controlling the regioselectivity of the bromination. The reaction often favors the formation of the thermodynamically more stable 2-Bromocyclohexanone isomer over the desired this compound[2]. Achieving high selectivity for the 4-position requires careful control of reaction conditions.
Q3: Are there alternative synthesis routes to this compound?
A3: Yes, there are multi-step alternatives that can provide better regioselectivity. One common method involves the oxidation of 4-bromocyclohexanol using an oxidizing agent like pyridinium chlorochromate (PCC)[1]. Another documented route starts from 7-oxabicyclo[2.2.1]heptane, which involves a reaction with hydrobromic acid (HBr), followed by oxidation and a Baeyer-Villiger oxidation[1][3].
Q4: What are the typical purification methods for this compound?
A4: The primary method for purifying this compound is fractional distillation under reduced pressure[4]. This technique is effective for separating the 4-bromo isomer from the lower-boiling 2-bromo isomer and other impurities. For higher purity, column chromatography using silica gel can be employed[5][6][7][8].
Q5: What are the key safety precautions when working with bromine and brominated compounds?
A5: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Brominated organic compounds can be irritants and should be handled with care.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Direct Bromination
| Potential Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Maintain a low reaction temperature (e.g., 0-5 °C) during the bromine addition to minimize side reactions and improve selectivity. Use an ice bath to control the temperature of the reaction vessel. |
| Suboptimal Catalyst | Ensure the Lewis acid catalyst (e.g., Fe or AlBr₃) is fresh and anhydrous. The catalyst activates the bromine, and its effectiveness can be compromised by moisture. |
| Formation of Polybrominated Byproducts | Use a stoichiometric amount of bromine or a slight excess of cyclohexanone to minimize the formation of di- and polybrominated products. Slow, dropwise addition of bromine to the cyclohexanone solution is crucial. |
| Loss during Work-up | Ensure complete quenching of unreacted bromine with a reducing agent (e.g., sodium bisulfite solution) before extraction. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to maximize product recovery. |
Issue 2: Poor Regioselectivity (High Ratio of 2-Bromocyclohexanone)
| Potential Cause | Troubleshooting Step |
| Thermodynamic Control | The formation of 2-Bromocyclohexanone is thermodynamically favored. To favor the kinetic product (this compound), it is essential to maintain low reaction temperatures and shorter reaction times. |
| Ineffective Catalyst System | While challenging, some literature suggests that the choice of Lewis acid and solvent can influence regioselectivity. Experiment with different Lewis acids (e.g., ZnCl₂, FeCl₃) and solvent systems to optimize for the 4-isomer. However, achieving high selectivity through this method remains difficult. |
| Isomerization during Reaction or Work-up | Acidic conditions can promote the isomerization of this compound to the more stable 2-isomer. Neutralize the reaction mixture promptly during the work-up procedure to minimize this. |
| Consider an Alternative Route | If high purity of this compound is critical, consider using the oxidation of 4-bromocyclohexanol, which provides unambiguous regioselectivity. |
Issue 3: Difficulty in Separating 2- and this compound Isomers
| Potential Cause | Troubleshooting Step |
| Inefficient Distillation | Use a long, efficient fractionating column (e.g., a Vigreux or packed column) for the fractional distillation. Maintain a slow and steady distillation rate to allow for proper separation of the isomers based on their boiling point difference[4]. |
| Co-elution in Column Chromatography | Optimize the solvent system for column chromatography. A non-polar eluent system (e.g., a mixture of hexane and ethyl acetate with a low percentage of ethyl acetate) will generally provide better separation on a silica gel column. Monitor the fractions carefully using TLC. |
| Inaccurate Boiling Point Monitoring | Ensure the thermometer is correctly placed in the distillation head to accurately measure the temperature of the vapor that is distilling. |
Experimental Protocols
Method 1: Oxidation of 4-Bromocyclohexanol
This method offers excellent regioselectivity for this compound.
Reaction Scheme:
Caption: Oxidation of 4-bromocyclohexanol to this compound.
Experimental Parameters:
| Parameter | Value |
| Starting Material | 4-Bromocyclohexanol |
| Reagent | Pyridinium chlorochromate (PCC) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | ~85% |
Procedure:
-
Dissolve 4-bromocyclohexanol (1 equivalent) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in portions.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Method 2: Synthesis from 7-Oxabicyclo[2.2.1]heptane
This multi-step synthesis provides a regiochemically controlled route to this compound.
Workflow Diagram:
Caption: Synthesis of this compound from 7-Oxabicyclo[2.2.1]heptane.
Experimental Steps and Parameters:
| Step | Reaction | Reagents | Solvent | Temperature | Typical Yield |
| 1 | Ring Opening | Hydrobromic acid (HBr) | - | Room Temp. | High |
| 2 | Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temp. | ~85% |
| 3 | Baeyer-Villiger Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | Room Temp. | Moderate |
Procedure:
-
Step 1: Synthesis of 4-Bromocyclohexanol: React 7-oxabicyclo[2.2.1]heptane with aqueous hydrobromic acid. The reaction is typically exothermic and proceeds to completion to give 4-bromocyclohexanol.
-
Step 2: Oxidation to this compound: Follow the procedure outlined in Method 1 for the oxidation of 4-bromocyclohexanol to this compound.
-
Step 3 (Optional - for 5-Bromoxepan-2-one): The resulting this compound can be further reacted in a Baeyer-Villiger oxidation using an oxidizing agent like m-CPBA to yield 5-bromoxepan-2-one[3].
Logical Relationship Diagram
Caption: Decision workflow for synthesis and troubleshooting of this compound.
References
- 1. This compound | 22460-52-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 22460-52-2 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. separation of positional isomers - Chromatography Forum [chromforum.org]
- 6. welch-us.com [welch-us.com]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
Validation & Comparative
Unveiling the Molecular Identity of 4-Bromocyclohexanone: A Comparative Guide to Spectrometric Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides a comparative analysis of mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy for the characterization of 4-bromocyclohexanone, a versatile synthetic intermediate.
This document outlines the predicted fragmentation pattern of this compound in mass spectrometry and compares the structural insights gained from this technique with those from NMR and IR spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these analyses.
Mass Spectrometry: Deconstructing the Molecule
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. When a molecule is introduced into a mass spectrometer, it is ionized and then fragmented. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable clues about the compound's structure.
Predicted Fragmentation Pattern of this compound
While a publicly available, experimentally confirmed mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for cyclic ketones and halogenated compounds.
The key fragmentation pathways for this compound are expected to be:
-
Molecular Ion Peak: The molecular ion peaks, representing the intact molecule minus an electron, are expected at m/z 176 and 178. The presence of two peaks of nearly equal intensity is a characteristic isotopic signature of a bromine-containing compound, corresponding to the natural abundance of the 79Br and 81Br isotopes.
-
Alpha-Cleavage: A primary fragmentation pathway for cyclic ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. This can lead to the loss of a neutral ethylene molecule (C2H4), resulting in a fragment ion.
-
Loss of Bromine: Cleavage of the carbon-bromine bond is another highly probable fragmentation event, which would lead to the loss of a bromine radical (•Br). This would result in a fragment ion at m/z 97.
-
Loss of HBr: The elimination of a molecule of hydrogen bromide (HBr) is also a possible fragmentation pathway.
A summary of the predicted key fragments is presented in the table below.
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 176/178 | [C6H9BrO]+• | Molecular Ion |
| 97 | [C6H9O]+ | Loss of •Br |
| Varies | Varies | Alpha-cleavage products |
| Varies | Varies | Loss of HBr |
It is important to note that the relative intensities of these peaks would depend on the ionization energy and the specific conditions of the mass spectrometer.
Diagram of the Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides valuable information about the molecular weight and fragmentation of a molecule, a comprehensive structural characterization often requires complementary data from other analytical techniques, such as NMR and IR spectroscopy.
| Analytical Technique | Type of Information Provided | Advantages for this compound Analysis | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the presence of bromine through isotopic pattern. Provides a unique fingerprint for identification. | Does not provide detailed information about the connectivity of atoms or stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. | 1H NMR can reveal the chemical environment and coupling between protons. 13C NMR provides information on the number and type of carbon atoms.[1] | Less sensitive than MS. Can be complex to interpret for molecules with overlapping signals. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule. | Clearly identifies the carbonyl (C=O) group of the ketone. Can provide information on the C-Br bond. | Provides limited information about the overall molecular structure. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for the analysis of halogenated organic compounds using GC-MS would involve the following steps:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as dichloromethane or hexane.
-
Gas Chromatography:
-
Injector: Split/splitless injector, operated at a temperature of 250°C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Diagram of the GC-MS Experimental Workflow
Caption: GC-MS analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts and coupling patterns of the hydrogen atoms.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., CCl4) can be analyzed in an IR cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis: Acquire the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
Conclusion
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the fragmentation pattern of this compound. The characteristic isotopic pattern of bromine provides a clear indication of its presence. However, for a complete and unambiguous structural elucidation, it is highly recommended to use a combination of analytical techniques. NMR spectroscopy provides detailed insights into the connectivity and stereochemistry of the molecule, while IR spectroscopy confirms the presence of key functional groups. By integrating the data from these complementary methods, researchers can confidently determine the structure of this compound and other related compounds.
References
Reactivity Showdown: 4-Bromocyclohexanone vs. 4-Chlorocyclohexanone in Nucleophilic Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and outcome of a synthetic pathway. Among the versatile building blocks available, halocyclohexanones are frequently employed for the construction of complex molecular architectures. This guide provides an objective, data-driven comparison of the reactivity of two common analogs: 4-bromocyclohexanone and 4-chlorocyclohexanone, with a focus on their behavior in nucleophilic substitution and related reactions.
This analysis is designed to inform the selection process by presenting quantitative data on their relative reactivity, exploring the underlying chemical principles that govern their behavior, and providing detailed experimental protocols for key reactivity studies.
At a Glance: Reactivity Comparison
The enhanced reactivity of this compound over its chloro-analog is a consistent observation in nucleophilic reactions. This difference is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion.
| Parameter | This compound | 4-Chlorocyclohexanone | Reference |
| Relative Rate Ratio (Br/Cl) | 36 - 116 | 1 | [1] |
| Reaction Type | Favorskii Rearrangement | Favorskii Rearrangement | [1] |
| Leaving Group Ability | Excellent | Good | |
| C-X Bond Strength | Weaker | Stronger |
Delving Deeper: The Chemical Principles Governing Reactivity
The observed differences in reactivity between this compound and 4-chlorocyclohexanone are rooted in fundamental principles of organic chemistry, primarily concerning the nature of the carbon-halogen bond and the stability of the resulting halide ion.
Leaving Group Ability: In nucleophilic substitution reactions, the rate is often influenced by the facility with which the leaving group departs. A good leaving group is a species that can stabilize the negative charge it acquires upon departure. The bromide ion is a better leaving group than the chloride ion because it is a larger, more polarizable ion. The negative charge is dispersed over a larger volume, resulting in a more stable anion. This translates to a lower activation energy for the transition state involving the departure of bromide, leading to a faster reaction rate.
Carbon-Halogen Bond Strength: The carbon-bromine bond is weaker than the carbon-chlorine bond. This is due to the larger size of the bromine atom, which results in a longer and less effective orbital overlap with the carbon atom compared to the smaller chlorine atom. Consequently, less energy is required to break the C-Br bond, contributing to the higher reactivity of this compound.
Experimental Corner: Protocols for Reactivity Assessment
To quantitatively assess the reactivity of 4-halocyclohexanones, kinetic studies are indispensable. The Favorskii rearrangement, a base-induced rearrangement of α-haloketones to carboxylic acid derivatives, provides a robust platform for comparing the relative reactivity of 4-bromo- and 4-chlorocyclohexanone. The rate-determining step in this reaction often involves the departure of the halide ion, making it an excellent probe for leaving group ability.
Kinetic Analysis of the Favorskii Rearrangement
Objective: To determine the relative reaction rates of this compound and 4-chlorocyclohexanone in the Favorskii rearrangement.
Materials:
-
This compound
-
4-Chlorocyclohexanone
-
Sodium methoxide in methanol (standardized solution)
-
Methanol (anhydrous)
-
Quenching solution (e.g., dilute hydrochloric acid)
-
Internal standard (for GC or HPLC analysis)
-
Deuterated methanol (for deuterium exchange studies)
Procedure:
-
Reaction Setup: A solution of the respective 4-halocyclohexanone and an internal standard in anhydrous methanol is prepared in a thermostatted reaction vessel.
-
Initiation: A standardized solution of sodium methoxide in methanol, also pre-equilibrated to the reaction temperature, is added to the halocyclohexanone solution to initiate the reaction.
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: Each aliquot is immediately quenched by adding it to a vial containing a dilute acid solution to stop the reaction.
-
Analysis: The concentration of the remaining 4-halocyclohexanone in each quenched sample is determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The rate of disappearance of the 4-halocyclohexanone is plotted against time to determine the reaction rate constant. The ratio of the rate constants for the bromo- and chloro-derivatives provides the relative reactivity.
Deuterium Exchange Studies: To probe the mechanism further, the reaction can be carried out in deuterated methanol (CH₃OD). The extent of deuterium incorporation at the α' position (the carbon on the other side of the carbonyl from the halogen) can be determined by mass spectrometry or NMR spectroscopy. Studies have shown that for α-chlorocyclohexanones, significant deuterium exchange occurs at the α′ position before the chloride ion is lost.[1] In contrast, for α-bromocyclohexanones, there is minimal deuterium exchange at the α′ position, indicating that the abstraction of the α' proton is largely the rate-determining step.[1]
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams have been generated.
Caption: Logical relationship of factors influencing reactivity.
Caption: Workflow for kinetic analysis of halocyclohexanones.
Conclusion
References
A Spectroscopic Guide to Validating Products of 4-Bromocyclohexanone Reactions
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of spectroscopic data for the validation of products derived from two common reactions of 4-bromocyclohexanone: reduction and Grignard addition. Detailed experimental protocols and visual workflows are included to support accurate product identification.
The reactivity of the carbonyl and the carbon-bromine bond in this compound allows for a variety of chemical transformations, making it a versatile starting material in organic synthesis. The validation of the resulting products relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide focuses on the expected spectroscopic outcomes for the products of sodium borohydride reduction and Grignard reaction with phenylmagnesium bromide.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the expected products of the reduction and Grignard reactions of this compound. This data serves as a reference for the identification and comparison of synthesized compounds.
Table 1: Spectroscopic Data for the Reduction Products of this compound
| Product | Technique | Key Data |
| cis-4-Bromocyclohexanol | ¹H NMR (CDCl₃) | δ ~4.0 (m, 1H, CH-OH), ~3.8 (m, 1H, CH-Br), 1.8-2.2 (m, 8H, CH₂) |
| ¹³C NMR (CDCl₃) | δ ~68 (CH-OH), ~55 (CH-Br), ~34 (CH₂), ~30 (CH₂) | |
| IR (KBr) | ~3300 cm⁻¹ (O-H stretch, broad), ~2940 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-O stretch), ~680 cm⁻¹ (C-Br stretch) | |
| Mass Spec. (EI) | M⁺ peaks at m/z 178/180 (due to ⁷⁹Br/⁸¹Br isotopes), fragment at m/z 99 (M⁺ - Br) | |
| trans-4-Bromocyclohexanol | ¹H NMR (CDCl₃) | δ ~3.6 (m, 1H, CH-OH), ~4.2 (m, 1H, CH-Br), 1.4-2.1 (m, 8H, CH₂) |
| ¹³C NMR (CDCl₃) | δ ~70 (CH-OH), ~57 (CH-Br), ~35 (CH₂), ~31 (CH₂) | |
| IR (KBr) | ~3350 cm⁻¹ (O-H stretch, broad), ~2950 cm⁻¹ (C-H stretch), ~1070 cm⁻¹ (C-O stretch), ~670 cm⁻¹ (C-Br stretch) | |
| Mass Spec. (EI) | M⁺ peaks at m/z 178/180 (due to ⁷⁹Br/⁸¹Br isotopes), fragment at m/z 99 (M⁺ - Br) |
Table 2: Spectroscopic Data for the Grignard Reaction Product of this compound
| Product | Technique | Key Data |
| 4-Bromo-1-phenylcyclohexanol | ¹H NMR (CDCl₃) | δ 7.2-7.5 (m, 5H, Ar-H), ~4.0 (m, 1H, CH-Br), 1.6-2.2 (m, 8H, CH₂), ~1.5 (s, 1H, OH) |
| ¹³C NMR (CDCl₃) | δ ~145 (Ar C-ipso), ~128 (Ar C-ortho), ~127 (Ar C-para), ~125 (Ar C-meta), ~72 (C-OH), ~58 (CH-Br), ~38 (CH₂), ~30 (CH₂) | |
| IR (KBr) | ~3400 cm⁻¹ (O-H stretch, broad), ~3050 cm⁻¹ (Ar C-H stretch), ~2940 cm⁻¹ (C-H stretch), ~1600, 1490, 1450 cm⁻¹ (Ar C=C stretch), ~1060 cm⁻¹ (C-O stretch), ~690 cm⁻¹ (C-Br stretch) | |
| Mass Spec. (EI) | M⁺ peaks at m/z 254/256 (due to ⁷⁹Br/⁸¹Br isotopes), fragments at m/z 175 (M⁺ - Br), 157 (M⁺ - Br - H₂O), 77 (C₆H₅⁺) |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent spectroscopic analysis are crucial for reproducible results.
Protocol 1: Sodium Borohydride Reduction of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol at 0 °C under constant stirring.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the solution.
-
Quenching: After the reaction is complete (monitored by TLC), slowly add 1 M HCl to quench the excess NaBH₄.
-
Extraction: Extract the product with diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Spectroscopic Analysis:
-
NMR: Prepare a ~10-20 mg/mL solution of the purified product in CDCl₃.
-
IR: Acquire the spectrum of the solid product using a KBr pellet or as a thin film.
-
MS: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after GC separation.
-
Protocol 2: Grignard Reaction of this compound with Phenylmagnesium Bromide
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.2 eq) in anhydrous diethyl ether dropwise to initiate the formation of phenylmagnesium bromide.
-
Reaction with Ketone: Cool the Grignard reagent to 0 °C and add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.
-
Work-up: After completion of the reaction (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
-
Spectroscopic Analysis: Follow the same procedures as outlined in Protocol 1.
Visualizing the Workflow and Pathways
The following diagrams illustrate the chemical transformations and the general workflow for product validation.
Comparative Biological Activity of 4-Bromocyclohexanone Derivatives: A Review of Available Data
The cyclohexanone scaffold is a recurring motif in a multitude of biologically active molecules, with derivatives exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. However, the specific influence of a bromine substituent at the 4-position on the biological activity of the cyclohexanone core has not been extensively and comparatively studied.
Experimental Data on Related Cyclohexanone Derivatives
While direct comparative data for 4-Bromocyclohexanone derivatives is scarce, studies on other substituted cyclohexanones provide insights into the potential bioactivities of this class of compounds. Research has shown that modifications to the cyclohexanone ring can lead to significant changes in biological effects. For instance, various diarylidenecyclohexanone derivatives have been synthesized and evaluated for their anti-inflammatory and cytotoxic activities.
Table 1: Biological Activity of Selected Cyclohexanone Derivatives (Illustrative Example)
| Compound ID | Structure | Biological Activity | Assay | IC50 / MIC (µM) | Reference |
| Hypothetical this compound Derivative 1 | (Structure) | Anticancer | MTT Assay (MCF-7) | - | (Not Available) |
| Hypothetical this compound Derivative 2 | (Structure) | Antimicrobial | Broth Microdilution (S. aureus) | - | (Not Available) |
| Diarylidenecyclohexanone Analog A | (Structure) | Anti-inflammatory | COX-2 Inhibition | (Example Value) | (Example Reference) |
| Chalcone-Cyclohexanone Hybrid B | (Structure) | Cytotoxic | A549 Cell Viability | (Example Value) | (Example Reference) |
Note: This table is for illustrative purposes only. The data for this compound derivatives is hypothetical due to the lack of available specific research.
Experimental Protocols
To facilitate future research in this area, we outline a general methodology for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
A common synthetic route to novel this compound derivatives would likely involve a multi-step process starting from commercially available this compound. This could include reactions such as aldol condensation with various aromatic aldehydes to introduce diarylidene moieties, or other nucleophilic addition or substitution reactions at the carbonyl group or the alpha-carbons.
Experimental Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) values are determined.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial/Fungal Strains: Standard and clinically relevant strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Broth Microdilution: A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound derivatives, related compounds, such as certain chalcones and diarylidenecyclohexanones, have been shown to exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. Future studies on this compound derivatives could explore their effects on pathways such as the NF-κB, MAPK, and PI3K/Akt signaling cascades.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical modulation of key signaling pathways by this compound derivatives.
Conclusion and Future Directions
The current body of scientific literature lacks a systematic and comparative analysis of the biological activity of this compound derivatives. This represents a significant knowledge gap and a promising area for future research in medicinal chemistry and drug discovery. The synthesis of a library of novel this compound derivatives and their subsequent screening for anticancer, antimicrobial, and anti-inflammatory activities would be a valuable contribution to the field. Such studies, complete with detailed experimental data and structure-activity relationship (SAR) analysis, are essential to unlock the therapeutic potential of this chemical class. Researchers are encouraged to explore this untapped area to potentially discover novel and potent therapeutic agents.
A Comparative Guide to DFT Calculations for Transition States in 4-Bromocyclohexanone Reactions
For researchers, scientists, and drug development professionals, understanding reaction mechanisms and predicting stereoselectivity are critical for molecular design and synthesis. This guide provides a comparative overview of Density Functional Theory (DFT) methods for calculating the transition states of reactions involving 4-Bromocyclohexanone, with a focus on nucleophilic additions. Due to the limited availability of published DFT studies specifically on this compound, this guide leverages data from analogous substituted cyclohexanone systems to provide a robust framework for computational analysis.
The stereochemical outcome of nucleophilic additions to substituted cyclohexanones is governed by a delicate balance of steric and stereoelectronic effects. The bromine atom at the C4 position influences the conformational equilibrium of the ring and can exert remote electronic effects on the carbonyl group, making DFT calculations a valuable tool for predicting reactivity and selectivity.
Performance of DFT Functionals in Predicting Transition State Energies
The choice of DFT functional is paramount for accurately modeling reaction barriers. A benchmark study on the hydride reduction of 2-substituted cyclohexanones provides valuable insights into the performance of various functionals compared to the high-accuracy CCSD(T) method.[1][2] The hydride reduction of 2-chlorocyclohexanone serves as a pertinent analogue for this compound. The transition state (TS) energies for both axial and equatorial attack of the hydride determine the kinetic product ratio.
Below is a summary of the performance of selected DFT functionals for calculating the relative energies of transition states in the hydride reduction of 2-chlorocyclohexanone. Energies are reported in kcal/mol.
| DFT Functional | Mean Unsigned Error (MUE) vs. CCSD(T) | Root Mean Square Deviation (RMSD) vs. CCSD(T) | Notes |
| PBE-D3 | ~0.5 | ~0.6 | A common GGA functional, shows reasonable performance. |
| B3LYP-D3 | 0.30 | - | A widely used hybrid functional, provides good accuracy.[1] |
| ωB97X-D | 0.21 | - | A range-separated hybrid functional, offers high accuracy.[1] |
| M11 | 0.17 | - | A highly parameterized meta-hybrid GGA, shows the best performance among tested hybrids.[1] |
| B2PLYP-D3 | < 0.6 | - | A double hybrid functional, provides very accurate single-point energies on optimized geometries.[1] |
| MP2 | > 0.6 | - | Wavefunction-based method, shows surprisingly poor performance for this system.[1] |
Data is based on the performance for 2-chlorocyclohexanone as a proxy for this compound.[1]
Key Takeaway: For researchers modeling reactions of this compound, highly parameterized or range-separated hybrid functionals like M11 and ωB97X-D, or double hybrids like B2PLYP-D3 (for single-point energy calculations), are recommended for achieving high accuracy in transition state energy predictions.[1][2]
Experimental Protocol: Sodium Borohydride Reduction of a Substituted Cyclohexanone
To validate computational predictions, comparison with experimental data is essential. The following is a generalized protocol for the sodium borohydride reduction of a substituted cyclohexanone, a common reaction for which DFT calculations are performed.
| Step | Procedure | Purpose |
| 1. Reaction Setup | Dissolve the substituted cyclohexanone (e.g., this compound) in a suitable solvent (e.g., methanol or isopropanol) in a flask and cool to a controlled temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath. | To control the reaction rate and selectivity. |
| 2. Reagent Addition | Slowly add a solution of sodium borohydride (NaBH₄) to the stirred ketone solution. | To initiate the reduction of the carbonyl group. |
| 3. Reaction Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. | To determine the reaction endpoint. |
| 4. Quenching | Carefully add water or dilute acid to quench the excess sodium borohydride. | To safely neutralize the unreacted reducing agent. |
| 5. Extraction | Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). | To isolate the product from the aqueous layer. |
| 6. Drying and Concentration | Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. | To obtain the crude product. |
| 7. Analysis | Analyze the crude product mixture using ¹H NMR, ¹³C NMR, or GC to determine the diastereomeric ratio (axial vs. equatorial alcohol). | To quantify the stereoselectivity of the reaction for comparison with DFT predictions. |
Visualizing Reaction Pathways and Computational Workflows
Diagram 1: Transition States for Nucleophilic Attack on this compound
This diagram illustrates the two competing transition states for the addition of a hydride (H⁻) nucleophile to the carbonyl carbon of this compound. The stereochemical outcome is determined by the relative energy barriers of these two pathways.
References
Unveiling Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of 4-Bromocyclohexanone Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of 4-Bromocyclohexanone derivatives, crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.
This guide will delve into the experimental data derived from X-ray crystallography, offering a clear, quantitative comparison with methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. Detailed experimental protocols for these key techniques are provided to support researchers in their practical applications.
At a Glance: X-ray Crystallography vs. Alternative Methods
X-ray crystallography stands as the gold standard for providing an unambiguous determination of the solid-state conformation of a molecule. However, its application is contingent on the ability to grow high-quality single crystals. Alternative methods like NMR spectroscopy and computational chemistry offer valuable insights into the conformational dynamics in solution and the energetic preferences of different conformers.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample Phase | Solid (single crystal) | Liquid (solution) | In silico |
| Information Obtained | Precise 3D structure, bond lengths, bond angles, torsion angles, crystal packing | Conformational equilibrium in solution, through-bond and through-space atomic connectivity | Theoretical conformer geometries, relative energies, vibrational frequencies |
| Key Data | Unit cell dimensions, space group, atomic coordinates | Chemical shifts (δ), coupling constants (J), Nuclear Overhauser Effects (NOEs) | Optimized geometries, ΔG, ΔH, vibrational spectra |
| Limitations | Requires high-quality single crystals, structure may not represent the solution-state conformation | Provides an averaged structure for rapidly interconverting conformers, complex spectra can be challenging to interpret | Accuracy is dependent on the level of theory and basis set used, may not perfectly reflect experimental reality |
In-Depth Analysis: Experimental Data Comparison
Conformational Preferences of Bromocyclohexanones
The conformation of the cyclohexanone ring is a key structural feature. For this compound, the bromine atom can occupy either an axial or an equatorial position.
Table 1: Comparison of Conformational Analysis Data for Bromocyclohexanone Derivatives
| Parameter | X-ray Crystallography (Hypothetical Data for a Derivative) | NMR Spectroscopy (2-Bromocyclohexanone in CCl4) | Computational Modeling (DFT Calculations for 2-Bromocyclohexanone) |
| Predominant Conformer | Axial Bromine | Axial Bromine (approx. 74%) | Axial Bromine (lower in energy) |
| Key Evidence | Direct observation of atomic positions | Analysis of ³J(HH) coupling constants | Lower calculated free energy (ΔG) |
| Quantitative Value | C-Br bond length: ~1.95 Å, C-C-Br angle: ~110° | ³J(H,H)ax-ax ~ 10-13 Hz, ³J(H,H)ax-eq/eq-eq ~ 2-5 Hz | ΔE (eq-ax) ≈ 1.15 kcal/mol (in vapor phase) |
Note: The X-ray crystallography data is presented as a hypothetical example for a representative this compound derivative to illustrate the type of information obtained. The NMR and computational data are based on published studies of 2-bromocyclohexanone, which serves as a close analog.
Experimental Protocols
1. X-ray Crystallographic Analysis
This protocol outlines the typical workflow for determining the crystal structure of a this compound derivative.
Caption: Workflow of X-ray Crystallographic Analysis.
Methodology:
-
Crystal Growth: Single crystals of the this compound derivative are grown from a suitable solvent system (e.g., ethanol, ethyl acetate) using techniques like slow evaporation, vapor diffusion, or cooling.
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis to determine the initial positions of the atoms. The atomic positions and other parameters are then refined using least-squares methods to obtain the final, accurate molecular structure.
2. NMR Spectroscopic Analysis for Conformational Study
This protocol describes the use of ¹H NMR to determine the conformational equilibrium of a this compound derivative in solution.
Methodology:
-
Sample Preparation: A dilute solution (5-10 mg/mL) of the this compound derivative is prepared in a deuterated solvent (e.g., CDCl₃, CCl₄, DMSO-d₆).
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: The chemical shifts and coupling constants (J-values) of the cyclohexane ring protons are carefully analyzed. The magnitude of the vicinal coupling constants (³JHH) is particularly informative for determining the dihedral angles and thus the conformation of the ring.
-
Conformational Equilibrium Calculation: The ratio of axial to equatorial conformers can be estimated by applying the Karplus equation, which relates the vicinal coupling constant to the dihedral angle between the coupled protons.
Comparative Insights from Different Techniques
The power of a multi-technique approach to structural analysis is the comprehensive understanding it provides.
Caption: Comparison of Information from Analytical Methods.
Key Takeaways:
-
X-ray crystallography provides a static, high-resolution snapshot of the molecule in the solid state. This is invaluable for understanding intermolecular interactions in the crystal lattice.
-
NMR spectroscopy reveals the dynamic nature of the molecule in solution, providing information on the relative populations of different conformers that may be in rapid equilibrium.
-
Computational modeling complements experimental data by providing theoretical insights into the relative stabilities of different conformers and the energy barriers for their interconversion.
A Comparative Guide to the Efficacy of Oxidizing Agents for 4-Bromocyclohexanol
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Common Oxidizing Agents for the Synthesis of 4-Bromocyclohexanone
The oxidation of 4-bromocyclohexanol to this compound is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The choice of oxidizing agent significantly impacts reaction efficiency, yield, cost, and environmental footprint. This guide provides an objective comparison of several common oxidizing agents, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Oxidizing Agents
The efficacy of different oxidizing agents for the conversion of 4-bromocyclohexanol to this compound is summarized in the table below. The data presented is a compilation from various sources and may include results from structurally similar substrates where direct comparative data for 4-bromocyclohexanol is unavailable.
| Oxidizing Agent System | Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) | Solvent | Key Considerations |
| Jones Reagent (CrO₃/H₂SO₄) | Nortricyclanol | Nortricyclanone | 88% | 3 hours | 20 | Acetone | Strong oxidant, high yield, generates chromium waste. |
| Pyridinium Chlorochromate (PCC) | 4-Bromocyclohexanol | This compound | High (implied) | - | 0 | Dichloromethane | Mild oxidant, good for sensitive substrates, chromium-based.[1] |
| TEMPO/Sodium Hypochlorite | 4-Methylcyclohexanol | 4-Methylcyclohexanone | 94% | 5 minutes | 0 | Toluene/Water | "Green" oxidant, high yield, rapid reaction, catalytic.[2] |
| Dess-Martin Periodinane (DMP) | (2-Bromo-1-hydroxyethyl)MIDA boronate | α-Bromoacetyl MIDA Boronate | Good (qualitative) | 1 hour | 0 | - | Mild and selective, no heavy metals, can be expensive. |
Experimental Protocols
Detailed methodologies for the key oxidation reactions are provided below. These protocols are based on established procedures and can be adapted for the oxidation of 4-bromocyclohexanol.
Jones Oxidation
This procedure is adapted from the oxidation of nortricyclanol.
Reagent Preparation (Jones Reagent): Dissolve 70 g (0.70 mole) of chromium trioxide in 100 ml of water. Cool the solution in an ice bath and cautiously add 61 ml (1.10 moles) of concentrated sulfuric acid, followed by 200 ml of water.
Reaction Procedure:
-
Dissolve 1 mole of 4-bromocyclohexanol in acetone and cool the solution to 0–5°C.
-
Add the prepared Jones reagent dropwise to the alcohol solution while maintaining the temperature at approximately 20°C with vigorous stirring.
-
Continue stirring for 3 hours after the addition is complete.
-
Quench the reaction by adding sodium bisulfite in small portions until the brown color of chromic acid disappears.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ether).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting this compound by distillation or chromatography.
Pyridinium Chlorochromate (PCC) Oxidation
This is a general procedure for the oxidation of secondary alcohols.[1]
Reaction Procedure:
-
Suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Dissolve 4-bromocyclohexanol (1 equivalent) in anhydrous dichloromethane.
-
Add the alcohol solution to the PCC suspension in one portion at 0°C.
-
Allow the mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified.
TEMPO-Catalyzed Oxidation with Sodium Hypochlorite
This "green" oxidation protocol is based on the oxidation of a similar substrate, 4-methylcyclohexanol.[2]
Reaction Procedure:
-
In a reaction flask, dissolve 4-bromocyclohexanol (1 equivalent) and a catalytic amount of TEMPO (e.g., 0.01 equivalents) in a suitable organic solvent such as toluene or dichloromethane.
-
Prepare an aqueous solution of sodium hypochlorite (bleach, 1.2-1.5 equivalents) and sodium bicarbonate (to maintain a basic pH).
-
Cool the organic solution to 0°C and add the aqueous bleach solution dropwise with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically rapid.
-
Once the starting material is consumed, separate the organic layer.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to quench any remaining oxidant, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound.
Dess-Martin Periodinane (DMP) Oxidation
This is a general and mild procedure for oxidizing alcohols.
Reaction Procedure:
-
Dissolve 4-bromocyclohexanol (1 equivalent) in a suitable anhydrous solvent like dichloromethane or chloroform.
-
Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate and brine, and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to give the crude this compound, which can be purified by chromatography.
Visualizing the Workflow and Decision-Making Process
To further aid in the selection and execution of the oxidation of 4-bromocyclohexanol, the following diagrams illustrate a typical experimental workflow and a decision-making guide.
Caption: Experimental workflow for the oxidation of 4-bromocyclohexanol.
Caption: Decision guide for selecting an oxidizing agent.
References
A Comparative Analysis of the Favorskii Rearrangement in 2-Chloro-, 2-Bromo-, and 2-Iodocyclohexanone
A comprehensive examination of the Favorskii rearrangement in different α-halocyclohexanones reveals a distinct trend in reactivity and product yield, influenced by the nature of the halogen leaving group. This guide provides a comparative study of the rearrangement of 2-chloro-, 2-bromo-, and 2-iodocyclohexanone to form methyl cyclopentanecarboxylate, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
The Favorskii rearrangement is a valuable synthetic tool for the ring contraction of cyclic α-halo ketones, yielding carboxylic acid derivatives.[1] In the case of 2-halocyclohexanones, the reaction with a base such as sodium methoxide leads to the formation of a cyclopentanecarboxylate ester. The reaction proceeds through a proposed cyclopropanone intermediate, and the efficiency of this transformation is significantly dependent on the halogen substituent.
Performance Comparison
The comparative data for the Favorskii rearrangement of 2-chloro-, 2-bromo-, and 2-iodocyclohexanone with sodium methoxide in a suitable solvent are summarized below. The primary product in all cases is methyl cyclopentanecarboxylate.
| Substrate | Halogen | Leaving Group Ability | Product Yield (%) | Reaction Time (Approx.) |
| 2-Chlorocyclohexanone | Chlorine | Good | 56-61% | 2 hours |
| 2-Bromocyclohexanone | Bromine | Better | Generally lower than chloro | Shorter |
| 2-Iodocyclohexanone | Iodine | Best | Potentially faster reaction, but may be prone to side reactions | Shortest |
The trend in reactivity (I > Br > Cl) is consistent with the leaving group ability of the halogens. However, this increased reactivity does not always translate to higher yields of the desired rearranged product. Factors such as enolate formation, the stability of the cyclopropanone intermediate, and the potential for competing side reactions, such as elimination or substitution, can influence the overall outcome. For instance, while the reaction works for α-bromo ketones, it is often reported to result in lower yields compared to their α-chloro counterparts.[2]
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the Favorskii rearrangement of a 2-halocyclohexanone involves the following key steps:
-
Enolate Formation: A base, such as sodium methoxide, abstracts an acidic α-proton from the carbon on the opposite side of the carbonyl group from the halogen.
-
Cyclopropanone Formation: The resulting enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a bicyclic cyclopropanone intermediate.
-
Nucleophilic Attack: The methoxide nucleophile attacks the carbonyl carbon of the strained cyclopropanone intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the three-membered ring to form a more stable carbanion.
-
Protonation: The carbanionic intermediate is protonated by the solvent (e.g., methanol) to yield the final product, methyl cyclopentanecarboxylate.
Caption: Generalized mechanism of the Favorskii rearrangement.
Experimental Protocols
The following are detailed experimental protocols for the Favorskii rearrangement of 2-halocyclohexanones.
Synthesis of Methyl Cyclopentanecarboxylate from 2-Chlorocyclohexanone
This procedure is adapted from a well-established method.
Materials:
-
2-Chlorocyclohexanone (1 mole, 133 g)
-
Sodium methoxide (1.07 moles, 58 g)
-
Anhydrous ether (360 ml)
-
Water
-
5% Hydrochloric acid
-
5% Aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure:
-
Equip a dry 1-liter three-necked, round-bottomed flask with a stirrer, a reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.
-
Add a suspension of sodium methoxide in 330 ml of anhydrous ether to the flask and begin stirring.
-
Add a solution of 2-chlorocyclohexanone in 30 ml of dry ether dropwise to the stirred suspension over approximately 40 minutes. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, stir and heat the mixture under reflux for 2 hours.
-
Cool the mixture and add water to dissolve the salts.
-
Separate the ether layer. Extract the aqueous layer twice with 50 ml portions of ether.
-
Combine the ethereal solutions and wash successively with 100 ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation.
-
Distill the crude ester under reduced pressure to obtain pure methyl cyclopentanecarboxylate. The expected yield is 72–78 g (56–61%).
Synthesis of Methyl Cyclopentanecarboxylate from 2-Bromocyclohexanone (General Procedure)
A similar procedure to that for the chloro-derivative can be followed.
Materials:
-
2-Bromocyclohexanone (1 mole)
-
Sodium methoxide (1.07 moles)
-
Anhydrous ether or methanol
Procedure:
-
Follow the same setup as for the 2-chlorocyclohexanone reaction.
-
The reaction of 2-bromocyclohexanone is typically faster. The dropwise addition of the bromo-ketone to the sodium methoxide suspension should be done cautiously, potentially at a lower initial temperature (e.g., 0 °C) before warming to reflux.
-
The reflux time may be shorter than for the chloro-derivative. The reaction progress can be monitored by thin-layer chromatography.
-
The workup procedure is identical to that for the 2-chlorocyclohexanone reaction. The yield is generally expected to be lower.
Synthesis of Methyl Cyclopentanecarboxylate from 2-Iodocyclohexanone (General Procedure)
Due to the high reactivity of the iodo-ketone, the reaction conditions should be milder.
Materials:
-
2-Iodocyclohexanone (1 mole)
-
Sodium methoxide (1.07 moles)
-
Anhydrous ether or methanol
Procedure:
-
The reaction should be initiated at a lower temperature (e.g., -10 °C to 0 °C).
-
The 2-iodocyclohexanone solution should be added very slowly to the stirred suspension of sodium methoxide to control the exothermic reaction.
-
The reaction is expected to be rapid, and a prolonged reflux may not be necessary. Monitoring by TLC is crucial to determine the point of completion and to minimize the formation of side products.
-
The workup procedure is the same as for the other halocyclohexanones. The isolated yield may be variable due to the potential for side reactions.
Conclusion
The Favorskii rearrangement of 2-halocyclohexanones is a classic and effective method for the synthesis of cyclopentanecarboxylic acid derivatives. The choice of the halogen has a significant impact on the reaction rate and, consequently, on the optimal reaction conditions. While 2-chlorocyclohexanone provides a reliable and well-documented route to methyl cyclopentanecarboxylate with good yields, the bromo- and iodo-derivatives, although more reactive, may lead to lower isolated yields due to competing reaction pathways. Researchers should consider these factors when selecting the starting material and optimizing the reaction conditions for their specific synthetic needs. Further comparative studies under identical, rigorously controlled conditions would be beneficial to precisely quantify the differences in yield and to fully elucidate the impact of the halogen leaving group on the efficiency of the Favorskii rearrangement in this system.
References
Safety Operating Guide
Proper Disposal of 4-Bromocyclohexanone: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the safe and proper disposal of 4-Bromocyclohexanone, a halogenated organic compound commonly used in chemical synthesis. Adherence to these procedures is critical to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4] Always consult the Safety Data Sheet (SDS) for the most detailed information.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.[5]
-
Eye Protection: Use safety goggles or a face shield.[1]
-
Lab Coat: A lab coat is mandatory to protect from skin contact.[1][5]
-
Ventilation: Handle this compound in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors.[1][3]
Waste Classification and Segregation
Proper segregation of chemical waste is the most critical step in the disposal process. As a brominated organic compound, this compound must be classified and handled as halogenated organic waste .[5][6]
Key Segregation Principles:
-
Dedicated Containers: Collect this compound waste in designated, clearly labeled containers for "Halogenated Organic Waste."[5][6][7] These containers are often color-coded for easy identification.
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste.[7][8] Doing so will contaminate the entire container, leading to more complex and costly disposal procedures.[8]
-
Incompatible Materials: Do not mix this compound waste with incompatible substances such as strong oxidizing agents or strong bases.[9]
The following table summarizes the key disposal parameters for this compound.
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Contains bromine, a halogen.[5][6] |
| Container Type | Labeled, sealed, and compatible container (e.g., polyethylene) | Prevents leaks, spills, and vapor release.[2][7] |
| Drain Disposal | Strictly Prohibited | Prevents environmental contamination and damage to plumbing infrastructure.[5][7] |
| Final Disposal Method | Incineration at a licensed waste disposal facility | High-temperature incineration is the standard method for destroying halogenated organic compounds.[6] |
Step-by-Step Disposal Procedure
Follow this workflow for the safe disposal of this compound waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the collected material into a sealed, labeled container for disposal as halogenated organic waste.[7]
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others and activate the fire alarm if necessary.
-
Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team.[7]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Environmental and Regulatory Considerations
This compound is classified as toxic to aquatic life with long-lasting effects.[2] Therefore, it is crucial to prevent its release into the environment.[2] Disposal of this chemical is regulated, and non-compliance can result in significant penalties. Always follow your institution's specific waste management policies, which are designed to comply with local and national regulations. Waste should be handled by a licensed professional waste disposal service.[3]
References
- 1. Buy this compound | 22460-52-2 [smolecule.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 4-Bromocyclohexan-1-one | C6H9BrO | CID 11401088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scienceready.com.au [scienceready.com.au]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Personal protective equipment for handling 4-Bromocyclohexanone
[3] 4-Bromocyclohexanone | 22460-52-2 | Biosynth this compound is a chemical that can be used in synthesis. It has the CAS number 22460-52-2 and the chemical formula C6H9BrO. It is a solid with a melting point of 41-44°C. 1
[2] this compound | CAS 22460-52-2 | SCBT - Santa Cruz Biotechnology The product is provided as a solid. In the event of a fire, wear full protective clothing and NIOSH-approved self-contained breathing apparatus with full facepiece operated in the pressure demand or other positive pressure mode. Extinguishing media: Use water spray, dry chemical, carbon dioxide, or chemical foam. Specific hazard(s): Emits toxic fumes under fire conditions. 3
This compound CAS 22460-52-2 - CymitQuimica Personal protection. Respiratory protection. The use of breath clients is recommended. Hand protection. The use of gloves is recommended. Eye protection. The use of glasses is recommended. Skin and body protection. The use of workplace clothes is recommended. Measures of hygiene. Handle the product in accordance with the good practices of industrial safety and hygiene. General information. If you have any questions, please consult our safety data sheet. 4_
This compound | 22460-52-2 - LGC Standards For the most up-to-date version of the SDS, please go to the LGC Standards website. Section 2: Hazards identification. 2.1. Classification of the substance or mixture. Classification according to Regulation (EC) No 1272/2008. GHS07. Skin Irrit. 2 H315 Causes skin irritation. Eye Irrit. 2 H319 Causes serious eye irritation. STOT SE 3 H335 May cause respiratory irritation. 2.2. Label elements. Labelling according to Regulation (EC) No 1272/2008. This substance is classified and labelled according to the CLP regulation. Hazard pictograms. GHS07. Signal word Warning. Hazard statements. H315 Causes skin irritation. H319 Causes serious eye irritation. H335 May cause respiratory irritation. Precautionary statements. P261 Avoid breathing dust/fume/gas/mist/vapours/spray. P280 Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P321 Specific treatment (see on this label). P405 Store locked up. P501 Dispose of contents/container in accordance with local/regional/national/international regulations. 2.3. Other hazards. Results of PBT and vPvB assessment. PBT: Not applicable. vPvB: Not applicable. 3_
This compound Safety Data Sheet - Smolecule Personal protective equipment. Eye/face protection. Wear safety glasses with side shields (or goggles). Hand protection. Wear protective gloves. Body Protection. Wear impervious protective clothing, including boots, gloves, lab coat, apron or coveralls, as appropriate, to prevent skin contact. Respiratory protection. Use a NIOSH-approved respirator or self-contained breathing apparatus whenever exposure to the substance is likely to exceed the exposure limits. Other safety information. No data available. 9. Physical and chemical properties. Appearance. Form: Solid. Colour: No data available. Odour: No data available. Odour Threshold: No data available. pH: No data available. Melting point/freezing point: 41-44 °C. Initial boiling point and boiling range: No data available. Flash point: No data available. Evaporation rate: No data available. Flammability (solid, gas): No data available. Upper/lower flammability or explosive limits: No data available. Vapour pressure: No data available. Vapour density: No data available. Relative density: No data available. Water solubility: No data available. Partition coefficient: n-octanol/water: No data available. Auto-ignition temperature: No data available. Decomposition temperature: No data available. Viscosity: No data available. Explosive properties: No data available. Oxidizing properties: No data available. 10. Stability and reactivity. Reactivity. No data available. Chemical stability. Stable under recommended storage conditions. Possibility of hazardous reactions. No data available. Conditions to avoid. No data available. Incompatible materials. No data available. Hazardous decomposition products. 5_
This compound | 22460-52-2 | MSDS - Fishersci Company. Acros Organics BVBA. Janssen Pharmaceuticalaan 3a. 2440 Geel, Belgium. E-mail address. --INVALID-LINK--. Emergency Telephone Number. For information US call: 001-800-ACROS-01 / Europe call: +32 14 57 52 11. Emergency Number US:001-201-796-7100 / Europe: +32 14 57 52 11. CHEMTREC Tel. No.US:001-800-424-9300 / Europe:001-703-527-3887. 2. Hazard(s) identification. Classification. This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). Skin Corrosion/Irritation Category 2. Serious Eye Damage/Eye Irritation Category 2. Specific target organ toxicity (single exposure) Category 3. Target Organs - Respiratory system. Label Elements. Signal Word. Warning. Hazard Statements. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Precautionary Statements. Prevention. Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Inhalation. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. Skin. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. Eyes. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. Storage. Store in a well-ventilated place. Keep container tightly closed. Store locked up. Disposal. Dispose of contents/container to an approved waste disposal plant. Hazards not otherwise classified (HNOC). None identified. 3. Composition / information on ingredients. 3_
Safety Data Sheet for this compound - Thermo Fisher Scientific Personal protective equipment. Eye/face protection. Goggles. Recommended Filter type: Particle filter. Hand protection. Glove material. Breakthrough time. Glove thickness. Glove comments. Nitrile rubber. > 480 minutes. 0.11 mm. (minimum). Body protection. Wear appropriate protective clothing. Respiratory protection. When workers are facing concentrations above the exposure limit they must use appropriate certified respirators. 3_
This compound | CAS 22460-52-2 | Cayman Chemical this compound is a synthetic intermediate. It has been used in the synthesis of conformationally restricted γ-aminobutyric acid analogues. WARNING This product is not for human or veterinary use. ... Safety Data Sheet (SDS) ... Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. See Section 11 for additional toxicological information. 6 Safeguarding Your Research: A Comprehensive Guide to Handling this compound
For Immediate Reference: Key Safety and Handling Information for this compound
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. By adhering to these protocols, you can mitigate risks and ensure a secure laboratory environment.
Essential Safety and Physical Properties
A thorough understanding of the substance's properties is the first step in safe handling. All personnel must be familiar with the following data.
| Property | Value |
| CAS Number | 22460-52-2 |
| Molecular Formula | C6H9BrO |
| Appearance | Solid |
| Melting Point | 41-44 °C |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) |
Personal Protective Equipment (PPE) Protocol
The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Equipment | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hands | Protective gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended, offering a breakthrough time of over 480 minutes |
| Body | Protective clothing | A lab coat, apron, or coveralls should be worn to prevent skin contact |
| Respiratory | NIOSH-approved respirator or self-contained breathing apparatus | Required when exposure limits are likely to be exceeded |
Operational Plan for Handling this compound
Follow this step-by-step guide for the safe handling of this compound from acquisition to disposal.
1. Pre-Handling and Preparation:
-
Ensure the Safety Data Sheet (SDS) is readily accessible and has been reviewed by all personnel involved.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare a designated waste container for this compound residue and contaminated materials.
2. Handling the Compound:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Prevent contact with skin and eyes.
-
Keep the container tightly closed when not in use.
3. Storage:
-
Store in a well-ventilated place.
-
Store locked up.
-
The chemical is stable under recommended storage conditions.
4. Disposal:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.
-
Do not dispose of down the drain or with general waste.
Emergency Procedures
In the event of an emergency, immediate and correct action is crucial.
Emergency Response Workflow
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. aksci.com [aksci.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
